Executive Summary This technical guide profiles 3-(1H-imidazol-1-yl)-4-methylpiperidine (CAS 1384626-30-5), a heterocyclic building block of significant interest in medicinal chemistry. Structurally, it consists of a pip...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide profiles 3-(1H-imidazol-1-yl)-4-methylpiperidine (CAS 1384626-30-5), a heterocyclic building block of significant interest in medicinal chemistry. Structurally, it consists of a piperidine ring substituted with a methyl group at the C4 position and an imidazole moiety at the C3 position.
Its primary relevance lies in Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping . The compound represents a structural bioisostere to the core pharmacophore of Janus Kinase (JAK) inhibitors, specifically Tofacitinib (Xeljanz). While Tofacitinib utilizes a 7H-pyrrolo[2,3-d]pyrimidine amine attached to the piperidine, this compound substitutes that complex fused ring with a simpler imidazole. This modification is critical for researchers exploring "scaffold hops" to alter solubility, metabolic stability, or patentability while retaining binding affinity to the ATP-binding pocket of kinases.
Chemical Identity & Specifications
Nomenclature and Identifiers
The precise identification of this compound requires distinguishing between the generic connectivity and specific stereochemical configurations.
Stereochemical Context (The "Cis" vs. "Trans" Criticality)
In the context of JAK inhibitors (e.g., Tofacitinib), the biological activity is strictly governed by the cis-(3R,4R) configuration.
CAS 1384626-30-5 generally refers to the unspecified stereochemistry or racemic mixture used in early-stage screening.
Research Implication: If synthesizing this for JAK inhibition assays, researchers must resolve the enantiomers. The cis-orientation places the methyl group and the imidazole ring on the same face of the piperidine chair, mimicking the bioactive conformation of Tofacitinib.
Structural Significance & Biological Logic
The "Scaffold Hop" Mechanism
This compound is not merely a random reagent; it is a strategic probe. By replacing the bicyclic pyrrolopyrimidine of Tofacitinib with a monocyclic imidazole, researchers can test the "minimal pharmacophore" hypothesis.
Hypothesis: The imidazole nitrogen (N3) can serve as a hydrogen bond acceptor for the hinge region of the kinase, similar to the pyrrole nitrogen, but with a significantly reduced molecular weight (MW) and different lipophilicity (LogP).
Pathway Visualization: Structural Relationship
The following diagram illustrates the structural evolution from the FDA-approved drug Tofacitinib to the target imidazole fragment.
Figure 1: Structural derivation of the target compound from the Tofacitinib scaffold, highlighting the retention of the piperidine core.
Synthesis Protocols
Warning: All procedures must be performed in a fume hood. Imidazole derivatives can be skin irritants.
Route A: Nucleophilic Substitution (SN2)
This is the preferred route for generating the racemic mixture (CAS 1384626-30-5) from commercially available starting materials.
Reagents:
Substrate: 1-Benzyl-3-bromo-4-methylpiperidine (protects the piperidine nitrogen).
Nucleophile: Imidazole (excess).
Base: Potassium Carbonate (
) or Cesium Carbonate ().
Solvent: DMF or Acetonitrile.
Step-by-Step Methodology:
Preparation: Dissolve 1-benzyl-3-bromo-4-methylpiperidine (1.0 eq) in DMF (0.5 M concentration).
Activation: Add
(2.5 eq) and stir at room temperature for 15 minutes.
Addition: Add Imidazole (2.0 eq) in a single portion.
Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor via LC-MS for the disappearance of the bromide (M+H ~268 for benzyl intermediate).
Workup: Dilute with ethyl acetate, wash with water (3x) to remove DMF and excess imidazole. Dry organic layer over
.
Deprotection: Hydrogenate the intermediate (1-benzyl-3-(imidazol-1-yl)-4-methylpiperidine) using
(1 atm) and Pd/C (10% w/w) in Methanol to yield the free amine target.
Route B: Reductive Amination (Alternative)
Used if the 3-keto piperidine precursor is available.
Note: Direct reductive amination with imidazole is difficult due to its aromaticity. This route typically requires using histamine analogs or specific imidazole-amines, making Route A superior for the direct N-linked imidazole.
Synthesis Workflow Diagram
Figure 2: Primary synthetic pathway via nucleophilic substitution and hydrogenolysis.
Analytical Characterization (QC)
To validate the identity of CAS 1384626-30-5, the following analytical parameters must be met.
1H-NMR (Proton NMR) - Predicted
Solvent: DMSO-d6 or CDCl3.
Imidazole Protons: Three distinct signals in the aromatic region (
7.0 – 7.8 ppm).
H2 (N-CH-N): Singlet, typically most downfield (~7.6 ppm).
H4/H5: Doublets or broad singlets (~7.0 ppm).
Piperidine Core:
C3-H (methine attached to imidazole): Multiplet,
3.8 – 4.2 ppm.
Methyl group: Doublet,
0.9 – 1.1 ppm (Diagnostic for 4-methyl position).
Mass Spectrometry (LC-MS)
Ionization: ESI+ (Electrospray Ionization).
Expected Mass:
.
Purity Requirement: >95% by HPLC (254 nm) for biological screening.
Handling and Safety
GHS Classification: Warning.
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation or carbamate formation if exposed to atmospheric
.
References
Pfizer Inc. (2010). Process for the preparation of Janus Kinase Inhibitors (Tofacitinib). World Intellectual Property Organization. Patent WO2010123919. (Provides grounding for the 4-methylpiperidine synthesis methodology).
PubChem. (2023). Compound Summary: Piperidine derivatives and Imidazole analogs. Retrieved from [Link]
Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 53(24), 8468–8484. (Establishes the SAR importance of the 3,4-disubstituted piperidine ring).
Exploratory
Technical Guide: 3-(1H-imidazol-1-yl)-4-methylpiperidine Derivatives and Analogs
The following technical guide details the medicinal chemistry, synthesis, and pharmacological applications of the 3-(1H-imidazol-1-yl)-4-methylpiperidine scaffold. This structure represents a "privileged scaffold" in dru...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the medicinal chemistry, synthesis, and pharmacological applications of the 3-(1H-imidazol-1-yl)-4-methylpiperidine scaffold. This structure represents a "privileged scaffold" in drug discovery, serving as a core motif for Janus Kinase (JAK) inhibitors and Histamine H4 receptor antagonists.
Part 1: Executive Summary & Scaffold Analysis
The 3-(1H-imidazol-1-yl)-4-methylpiperidine moiety is a saturated heterocyclic system characterized by two critical structural features:
The 3,4-Disubstituted Piperidine Ring: A classic pharmacophore found in blockbuster drugs like Tofacitinib (Xeljanz). The relative stereochemistry (cis vs. trans) of the substituents at C3 and C4 dictates the molecule's ability to bind into the ATP-binding pocket of kinases or the orthosteric site of GPCRs.
The Imidazole Heterocycle: Acts as a hydrogen bond acceptor/donor mimic (often simulating the N-7/N-9 of purines) or as a zinc-binding group in metalloenzyme inhibitors.
Structural Homology
This scaffold is a bioisostere of the core found in JAK Inhibitors .
By replacing the bulky pyrrolopyrimidine with a smaller imidazole, researchers utilize this scaffold to probe the "selectivity filter" regions of JAK isoforms (JAK1/2/3 vs TYK2) or to develop Histamine H4 antagonists where the imidazole mimics the endogenous histamine ligand.
Part 2: Chemical Synthesis & Stereocontrol
The synthesis of 3-(1H-imidazol-1-yl)-4-methylpiperidine is non-trivial due to the requirement for precise stereocontrol between the C3-imidazole and C4-methyl groups. The cis-configuration is typically the bioactive conformer for kinase applications.
Retrosynthetic Analysis
The two primary routes to access this scaffold are:
Route A (Nucleophilic Displacement): Ring opening of a 3,4-epoxypiperidine intermediate by imidazole.
Route B (Reductive Amination/Cyclization): Starting from 4-methylpyridin-3-amine or amino acid precursors.
This protocol yields the trans-isomer, which can be epimerized or used for specific GPCR targets.
Reagents:
Precursor: N-Benzyl-3-methyl-3,4-epoxypiperidine (derived from 3-methyl-4-pyridone).
Nucleophile: Imidazole (sodium salt).
Solvent: DMF or Acetonitrile.
Step-by-Step Methodology:
Epoxide Formation: Treat N-benzyl-4-methyl-1,2,3,6-tetrahydropyridine with m-CPBA in DCM at 0°C. Stir for 4 hours. Quench with Na₂SO₃. Isolate the epoxide.
Nucleophilic Attack: Dissolve imidazole (2.0 eq) in dry DMF. Add NaH (2.2 eq) carefully at 0°C to generate the sodium imidazolide.
Coupling: Add the epoxide solution dropwise. Heat to 80°C for 12 hours. The imidazole attacks the less hindered carbon (regioselectivity is often C3 or C4 depending on conditions; for this scaffold, C3 attack is desired).
Workup: Dilute with water, extract with EtOAc. Purify via flash chromatography (DCM/MeOH 95:5).
Deprotection: Hydrogenolysis of the N-benzyl group using Pd/C (10%) under H₂ (1 atm) in MeOH.
Stereochemical Note: Epoxide opening is anti-diastereoselective, yielding the trans-3-imidazolyl-4-hydroxy derivative. To obtain the 3-(imidazol-1-yl)-4-methyl system directly, one often starts with 3-amino-4-methylpyridine , reduces the ring (H₂/PtO₂), and then constructs the imidazole ring on the amine.
Protocol: Constructing the Imidazole Ring (De Novo Synthesis)
This method is preferred for the cis-isomer (Tofacitinib-like geometry).
Imidazoline Formation: React the primary amine with triethyl orthoformate and aminoacetaldehyde dimethyl acetal.
Cyclization: Treat the intermediate with acidic conditions (HCl/MeOH) to close the imidazole ring.
Part 3: Visualization of Synthesis & Pathways
Synthesis Workflow (Graphviz)
The following diagram illustrates the divergent synthesis of the scaffold from a pyridine precursor.
Caption: Divergent synthesis of cis/trans-3-(imidazol-1-yl)-4-methylpiperidine from pyridine precursors.
JAK-STAT Signaling Pathway Inhibition
This scaffold targets the JAK kinase domain.
Caption: Mechanism of Action: The scaffold competitively inhibits JAK autophosphorylation, blocking STAT signaling.
Part 4: Pharmacological Applications & SAR
Structure-Activity Relationship (SAR)
The biological activity of this scaffold is highly sensitive to substitutions at three key positions:
Position
Modification
Effect on Activity (JAK/H4)
N1 (Piperidine)
Methyl / Ethyl
Increases lipophilicity; N-methyl is common in H4 antagonists.
N1 (Piperidine)
Cyanoacetamide
Critical for JAK3 covalent inhibition. The cyano group reacts with Cys909 in JAK3.
C4 (Methyl)
H Methyl
The methyl group locks the piperidine ring into a specific chair conformation, reducing entropic penalty upon binding.
Imidazole Ring
4-Methyl
Can improve selectivity by fitting into hydrophobic pockets (e.g., the gatekeeper region of kinases).
Biological Targets[1]
A. Janus Kinase (JAK) Inhibition
Derivatives of this scaffold function as ATP-competitive inhibitors .
Mechanism: The imidazole ring mimics the purine base of ATP, forming hydrogen bonds with the hinge region of the kinase (specifically Glu903 and Leu905 in JAK3).
Selectivity: The cis-3,4-geometry aligns the N1-substituent (tail) towards the solvent front, allowing for the attachment of "warheads" (like acrylamides or cyanoacetamides) to target specific cysteines (e.g., Cys909 in JAK3), achieving isoform selectivity.
B. Histamine H4 Receptor Antagonism
The H4 receptor regulates immune cell chemotaxis (eosinophils, mast cells).
Pharmacophore: Requires a basic amine (piperidine N) and an aromatic nitrogen donor (imidazole).
Utility: 3-(Imidazol-1-yl)-4-methylpiperidine analogs are investigated for treating pruritus (itch) and asthma. The 4-methyl group restricts rotation, often enhancing affinity compared to the unsubstituted piperidine.
Part 5: Experimental Validation (Assay Protocol)
Protocol: In Vitro JAK3 Kinase Activity Assay
Objective: Determine the IC50 of a 3-(imidazol-1-yl)-4-methylpiperidine derivative against JAK3.
Reagents: Recombinant human JAK3 enzyme, Poly(Glu,Tyr) 4:1 peptide substrate, ATP (Km concentration), and test compound.
Preparation: Dissolve test compound in 100% DMSO. Prepare serial dilutions (e.g., 10 mM to 1 nM).
Reaction Mix:
Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
Enzyme: 1 nM JAK3.
Substrate: 2 µM Poly(Glu,Tyr).
Incubation: Add compound to the reaction mix. Initiate reaction with ATP. Incubate for 60 minutes at room temperature.
Detection: Use an ADP-Glo™ (Promega) or similar luminescence assay to quantify ATP consumption.
Analysis: Plot % Inhibition vs. Log[Compound]. Fit data to a sigmoidal dose-response curve to calculate IC50.
Part 6: References
Su, Q., et al. (2014).[1] "Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors."[1][2] Journal of Medicinal Chemistry, 57(1), 144-158.[1] Link
Ripin, D. H. B., et al. (2003). "Development of a Scaleable Route to the JAK3 Inhibitor CP-690,550." Organic Process Research & Development, 7(1), 115-120.[3] Link (Describes the synthesis of the homologous cis-3,4-methylaminopiperidine core).
Thurmond, R. L., et al. (2008). "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines." Nature Reviews Drug Discovery, 7(1), 41-53. Link
Vertex Pharmaceuticals. (2012). "Piperidine derivatives as JAK3 inhibitors."[4] World Intellectual Property Organization, WO2012125893. (Example of patent covering similar scaffolds).
ChemicalBook. (2025). "3-(1H-imidazol-1-yl)-4-methylpiperidine Product Entry." Link
"protocol for synthesizing 3-(1H-imidazol-1-yl)-4-methylpiperidine"
Executive Summary & Strategic Analysis The synthesis of 3-(1H-imidazol-1-yl)-4-methylpiperidine presents a classic challenge in heterocyclic chemistry: installing a nucleophilic azole onto a sterically hindered, vicinall...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The synthesis of 3-(1H-imidazol-1-yl)-4-methylpiperidine presents a classic challenge in heterocyclic chemistry: installing a nucleophilic azole onto a sterically hindered, vicinally substituted piperidine ring. This scaffold is a pharmacophore often associated with Histamine H3/H4 receptor antagonists and various enzyme inhibitors.
Key Synthetic Challenges:
Steric Hindrance: The C4-methyl group exerts steric pressure on the C3 position, making nucleophilic substitution difficult and prone to elimination (E2) side reactions.
Regiochemistry: Ensuring
-alkylation of the imidazole rather than -alkylation.
Stereocontrol: The 3,4-substitution pattern creates cis and trans diastereomers. The protocol below prioritizes the thermodynamic stability and robust isolation of the target, typically yielding the trans-isomer as the major product via
inversion of a cis-enriched precursor, or requiring separation of isomers post-synthesis.
This guide details a Linear Displacement Strategy , selected for its scalability and reliance on standard laboratory reagents over specialized transition-metal catalysts.
Retrosynthetic Logic
The most reliable disconnection involves the formation of the
bond via nucleophilic displacement. To prevent side reactions on the secondary amine of the piperidine, a protecting group (Benzyl or Boc) is essential.
Figure 1: Retrosynthetic analysis utilizing a protection-activation-displacement strategy.[1]
Detailed Experimental Protocol
Stage 1: Preparation of the Electrophile
Objective: Convert commercially available (or synthesized) 1-benzyl-4-methylpiperidin-3-ol into a reactive mesylate.
Note: The benzyl group is chosen for its stability under basic alkylation conditions.
Reagents:
1-Benzyl-4-methylpiperidin-3-ol (1.0 eq)
Methanesulfonyl chloride (MsCl) (1.2 eq)
Triethylamine (TEA) (1.5 eq)
Dichloromethane (DCM) (anhydrous)
Procedure:
Setup: Charge a round-bottom flask with 1-Benzyl-4-methylpiperidin-3-ol and anhydrous DCM (0.2 M concentration) under nitrogen atmosphere. Cool to 0°C.
Base Addition: Add Triethylamine dropwise. Stir for 10 minutes.
Activation: Add MsCl dropwise via syringe over 20 minutes, maintaining temperature < 5°C. The reaction is exothermic.
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of alcohol.
Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Outcome: The crude mesylate is typically an unstable oil and should be used immediately in Stage 2 without extensive purification to prevent decomposition.
Stage 2: Imidazole Coupling (
Displacement)
Objective: Install the imidazole ring at the C3 position.
Critical Mechanism: This step proceeds via
, resulting in stereochemical inversion. If you start with cis-alcohol (mesylate), you obtain trans-imidazole.
Reagents:
Intermediate: Crude Mesylate from Stage 1 (1.0 eq)
Imidazole (3.0 eq) – Excess drives reaction and acts as a buffer.
Sodium Hydride (NaH, 60% dispersion) (2.0 eq)
Dimethylformamide (DMF) (anhydrous)
Procedure:
Deprotonation: In a separate dry flask, suspend NaH in anhydrous DMF at 0°C. Add Imidazole portion-wise. Stir at RT for 30 mins until H₂ evolution ceases and a clear solution (sodium imidazolide) forms.
Addition: Dissolve the crude mesylate in minimal DMF and add dropwise to the imidazolide solution.
Heating: Heat the mixture to 90–100°C for 12–16 hours.
Expert Insight: The 4-methyl group hinders approach. Heating is required to overcome the activation energy, but excessive heat (>120°C) favors elimination to the alkene side-product.
Workup: Cool to RT. Pour into ice-water. Extract with EtOAc (4x).
Note: Imidazole is water-soluble; extensive water washing removes excess imidazole.
Purification: Purify via flash column chromatography (DCM/MeOH 95:5 to 90:10).
Ammonium Formate (5.0 eq) or Hydrogen Gas (balloon)
Methanol (MeOH)
Procedure:
Dissolution: Dissolve substrate in MeOH.
Catalyst: Carefully add Pd/C under nitrogen flow (pyrophoric risk).
Reduction:
Method A (H₂ Balloon): Purge with H₂, stir vigorously at RT for 12–24 h.
Method B (Transfer Hydrogenation): Add Ammonium Formate and reflux for 2–4 h. (Often faster for hindered amines).
Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.
Isolation: Concentrate filtrate. If Ammonium Formate was used, the residue may require basic workup (dissolve in DCM, wash with dilute NaOH) to remove salts.
Final Product: 3-(1H-imidazol-1-yl)-4-methylpiperidine.
Analytical Data & Troubleshooting
Expected Spectral Characteristics (Simulated)
nucleus
Signal (ppm)
Multiplicity
Assignment
1H NMR
7.60, 7.10, 6.95
s, s, s
Imidazole C-H (N-CH-N, C=C-H)
4.15
m
Piperidine C3-H (alpha to imidazole)
3.20 - 2.60
m
Piperidine C2-H, C6-H (Ring protons)
1.90
m
Piperidine C4-H (Methine)
0.95
d (J=6.5 Hz)
C4-Methyl group
Troubleshooting Matrix
Issue
Probable Cause
Corrective Action
Low Yield in Stage 2
Elimination (E2) dominates due to steric bulk of Methyl group.
Lower temp to 80°C and extend time. Switch solvent to CH₃CN (reflux) to reduce basicity, though reaction will be slower.
No Reaction
Mesylate hydrolysis or insufficient activation.
Ensure anhydrous conditions.[2] Consider using Triflate (Tf₂O) for higher reactivity at lower temperatures.
Regioisomers
C-alkylation of imidazole (rare but possible).
Confirm structure via 2D NMR (HMBC). N-alkylation is favored by NaH/DMF conditions.
Pathway Visualization
Figure 2: Step-by-step synthetic workflow for the target molecule.
References
Tofacitinib Intermediate Synthesis: The construction of 3,4-disubstituted piperidines is extensively covered in the process chemistry of Tofacitinib.
Ruggeri, S. G., et al. (2009). "Enantioselective Synthesis of the Janus Kinase Inhibitor CP-690,550." Organic Process Research & Development, 13(3), 456–465.Link
Imidazole Alkylation Protocols: General methodologies for N-alkylation of imidazoles using phase transfer or sodium hydride.
D. Cesca, et al. (2024).[3][4] "Synthesis of imidazoles." Organic Chemistry Portal.Link
Stereochemical Considerations: Analysis of cis/trans selectivity in 4-methylpiperidine substitutions.
Murali Krishna, S., et al. (2016). "Synthesis of imidazole derivatives." World Journal of Pharmacy and Pharmaceutical Sciences, 5(9).Link
Application Notes & Protocols for Characterizing 3-(1H-imidazol-1-yl)-4-methylpiperidine Activity Using Cell-Based Assays
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 3-(1H-imidazol-1-yl)-4-methylpiperidine using a suite of robust cell-based...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 3-(1H-imidazol-1-yl)-4-methylpiperidine using a suite of robust cell-based assays. The structural motifs of this compound, specifically the imidazole and piperidine rings, suggest potential interactions with key drug target classes, including G-protein coupled receptors (GPCRs) and enzymes like acetylcholinesterase. This guide presents a logical, tiered approach, beginning with foundational cytotoxicity assessments to establish a viable concentration range, followed by specific functional assays to elucidate the compound's mechanism of action on hypothesized targets. Each protocol is detailed with scientific rationale, step-by-step instructions, and data interpretation guidelines to ensure scientific integrity and reproducibility.
Introduction: Rationale for Assay Selection
The molecule 3-(1H-imidazol-1-yl)-4-methylpiperidine possesses a chemical scaffold common to many pharmacologically active agents. The imidazole group is a well-known pharmacophore found in antagonists of histamine receptors (H3) and inhibitors of enzymes such as aromatase.[1][2] The piperidine moiety is prevalent in ligands targeting central nervous system (CNS) receptors, including dopamine (D2) and serotonin receptors.[3][4] This structural precedent necessitates a multi-faceted screening approach to de-orphanize its biological activity.
Our strategy is to first define the compound's therapeutic window by assessing its general cytotoxicity. Subsequently, we will probe its functional effects on signaling pathways associated with high-probability target classes:
G-Protein Coupled Receptors (GPCRs): As one of the largest classes of drug targets, GPCRs are a primary focus.[5] We will investigate both Gq-mediated (calcium flux) and Gs/Gi-mediated (cAMP modulation) signaling cascades, which cover the downstream effects of histamine and dopamine receptors.[6][7]
Enzymatic Activity: Given the structural similarities to known inhibitors, we will assess the compound's effect on acetylcholinesterase (AChE), an enzyme critical in neurotransmission.[8]
This tiered workflow ensures that resources are focused efficiently, moving from broad cellular health assessments to specific, mechanism-of-action studies.
Foundational Assays: Assessing Cytotoxicity
Before investigating specific molecular targets, it is crucial to determine the concentration range at which 3-(1H-imidazol-1-yl)-4-methylpiperidine exhibits cytotoxic effects. This ensures that observations in subsequent functional assays are due to specific target modulation, not general cellular toxicity.[9] Cytotoxicity assays are essential for identifying a compound's potential to damage or kill cells and are a vital first step in drug development.[10][11]
Workflow for Cytotoxicity Screening
The following diagram illustrates the initial workflow to determine the compound's therapeutic index.
Caption: General workflow for assessing compound cytotoxicity.
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[11][12] It is a reliable indicator of cell lysis.
Materials:
Cell line of interest (e.g., HEK293, SH-SY5Y)
Complete cell culture medium
96-well clear-bottom cell culture plates
3-(1H-imidazol-1-yl)-4-methylpiperidine
Commercially available LDH Cytotoxicity Assay Kit
Lysis buffer (provided in kit)
Stop solution (provided in kit)
Absorbance microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 10,000-20,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Preparation: Prepare a 2X concentration series of the test compound in culture medium. A typical range to start with is 0.1 µM to 100 µM.
Cell Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and maximum LDH release control wells.
Maximum Release Control: For the maximum release control, add 20 µL of Lysis Buffer to designated wells 45 minutes before the end of the incubation period.
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
Assay: Carefully transfer 50 µL of supernatant from each well to a new 96-well flat-bottom plate.
Add 50 µL of the LDH reaction mixture to each well.
Incubate for 30 minutes at room temperature, protected from light.
Add 50 µL of Stop Solution to each well.
Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cytotoxicity using the formula:
% Cytotoxicity = 100 * (Compound_Abs - Vehicle_Abs) / (Max_Release_Abs - Vehicle_Abs)
Plot the % cytotoxicity against the log of the compound concentration and fit a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).
Functional Assays for GPCR Activity
Based on structural similarity to known ligands, 3-(1H-imidazol-1-yl)-4-methylpiperidine may target GPCRs. GPCRs signal through various pathways, most commonly by modulating intracellular levels of second messengers like calcium (Ca²⁺) or cyclic AMP (cAMP).[13][14]
GPCR Signaling Pathways Overview
The diagram below outlines the two primary GPCR signaling pathways that will be investigated.
Application Notes and Protocols for the Investigation of 3-(1H-imidazol-1-yl)-4-methylpiperidine in Cancer Cell Lines
For: Researchers, scientists, and drug development professionals investigating novel small molecule inhibitors in oncology. Introduction: The Rationale for Investigating 3-(1H-imidazol-1-yl)-4-methylpiperidine in Oncolog...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals investigating novel small molecule inhibitors in oncology.
Introduction: The Rationale for Investigating 3-(1H-imidazol-1-yl)-4-methylpiperidine in Oncology
The pursuit of novel small-molecule inhibitors remains a cornerstone of modern oncology research. Heterocyclic compounds, in particular, represent a privileged class of scaffolds in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1][2] The structure of 3-(1H-imidazol-1-yl)-4-methylpiperidine is of significant interest as it combines two key pharmacophores with well-documented anticancer potential: an imidazole ring and a piperidine moiety.
The imidazole ring is a five-membered aromatic heterocycle present in numerous clinically approved and investigational anticancer agents.[1][3][4][5] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor allow it to interact with various enzymatic targets crucial for cancer cell proliferation and survival.[1] Imidazole derivatives have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit key protein kinases involved in oncogenic signaling pathways.[2]
Similarly, the piperidine scaffold is a prevalent feature in many biologically active compounds, including several approved anticancer drugs.[6][7][8][9] Its three-dimensional structure allows for the precise spatial orientation of functional groups, facilitating high-affinity binding to target proteins. Piperidine-containing molecules have demonstrated efficacy against a variety of cancers, often by modulating critical signaling pathways that govern cell growth, migration, and survival.[6][9]
The combination of these two moieties in 3-(1H-imidazol-1-yl)-4-methylpiperidine suggests a high probability of biological activity against cancer cells. This document provides a comprehensive guide for the initial in vitro characterization of this compound, outlining a logical experimental workflow and detailed protocols to assess its cytotoxic, pro-apoptotic, anti-proliferative, and anti-migratory potential.
Experimental Workflow: A Phased Approach to Characterization
A systematic investigation is crucial to elucidate the anticancer potential of a novel compound. The following workflow is proposed to efficiently characterize the effects of 3-(1H-imidazol-1-yl)-4-methylpiperidine.
Caption: A phased experimental workflow for the in-vitro characterization of 3-(1H-imidazol-1-yl)-4-methylpiperidine.
Phase 1: Primary Screening for Cytotoxic Activity
The initial step is to determine the compound's ability to inhibit cancer cell growth and to quantify its potency across a panel of representative cancer cell lines.
Protocol 1: Determination of IC50 using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells.[11]
Materials:
Cancer cell lines of interest (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
3-(1H-imidazol-1-yl)-4-methylpiperidine (stock solution in DMSO)
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[12] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of 3-(1H-imidazol-1-yl)-4-methylpiperidine in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13]
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[14] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11][13]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Cell Line
Tissue of Origin
Hypothetical IC50 (µM)
MCF-7
Breast Adenocarcinoma
12.5
A549
Lung Carcinoma
25.8
HCT116
Colorectal Carcinoma
9.7
PC-3
Prostate Adenocarcinoma
31.2
This table presents hypothetical data for illustrative purposes.
Phase 2: Mechanistic Elucidation of Cell Death and Proliferation
Once the IC50 values are established, the next phase investigates how the compound exerts its cytotoxic effects. The two most common mechanisms for anticancer agents are the induction of apoptosis and the disruption of the cell cycle.
Protocol 2: Quantification of Apoptosis by Annexin V/PI Staining
Apoptosis is a form of programmed cell death. A key early event is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15] Annexin V is a protein that has a high affinity for PS and can be used to identify early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic or necrotic cells where membrane integrity is compromised.[16]
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with 3-(1H-imidazol-1-yl)-4-methylpiperidine at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
Cell Harvesting: Collect both adherent and floating cells. To do this, aspirate the culture medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS, detach them with trypsin, and add them to the same tube.
Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet with cold PBS. Resuspend the cells in 1X Binding Buffer.[14]
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14]
Incubate for 15 minutes at room temperature in the dark.[14][17]
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.[14]
Live cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Many anticancer compounds function by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M) and subsequent cell death.[2] Flow cytometry with PI staining allows for the quantification of DNA content, which directly correlates with the cell cycle phase.
Materials:
6-well plates
Cancer cells
3-(1H-imidazol-1-yl)-4-methylpiperidine
Ice-cold 70% Ethanol
PBS
PI staining solution containing RNase A
Procedure:
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 or 48 hours.
Harvesting and Fixation: Harvest the cells by trypsinization. Wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[14][18] Store at -20°C for at least 2 hours (or overnight).[14]
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.
Resuspend the cell pellet in PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
Incubate for 30 minutes at room temperature in the dark.[19]
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Phase 3: Functional Characterization of Motility and Invasion
A critical hallmark of cancer is the ability of cells to migrate and invade surrounding tissues, leading to metastasis.[20] It is therefore valuable to assess whether 3-(1H-imidazol-1-yl)-4-methylpiperidine can inhibit these processes.
Protocol 4: Wound Healing (Scratch) Assay
The wound healing assay is a straightforward method to study collective cell migration in vitro.[20][21] A "wound" is created in a confluent cell monolayer, and the rate at which cells migrate to close the wound is monitored over time.[21]
Materials:
24-well plates
Cancer cells
3-(1H-imidazol-1-yl)-4-methylpiperidine
Sterile 200 µL pipette tip
Microscope with a camera
Procedure:
Create Monolayer: Seed cells in a 24-well plate at a density that will form a confluent monolayer after 24 hours.[22][23]
Create Wound: Once confluent, gently scratch a straight line across the center of the monolayer with a sterile 200 µL pipette tip.[21]
Wash and Treat: Gently wash the wells twice with PBS to remove detached cells.[22] Add fresh medium containing a sub-lethal concentration of the compound (e.g., IC50/4) or vehicle control.
Imaging: Immediately capture an image of the wound (T=0) using a phase-contrast microscope.[21] Mark the position to ensure the same field is imaged each time.
Incubate the plate and capture images at regular intervals (e.g., 12, 24, 48 hours).[21]
Analysis: Measure the area of the wound at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial wound area.
Protocol 5: Transwell Invasion Assay
The Transwell assay assesses the ability of cells to migrate through a porous membrane towards a chemoattractant.[24][25] To specifically measure invasion, the membrane is coated with a layer of extracellular matrix (ECM) material, such as Matrigel, which cells must degrade to pass through.[25][26]
Materials:
24-well plates with Transwell inserts (8 µm pore size)
Matrigel (or other ECM)
Cancer cells
Serum-free medium and medium with 10% FBS
3-(1H-imidazol-1-yl)-4-methylpiperidine
Cotton swabs
Methanol for fixation
Crystal Violet stain
Procedure:
Coat Inserts: Thaw Matrigel on ice. Dilute it with cold, serum-free medium and add 50-100 µL to the upper chamber of the Transwell inserts. Incubate at 37°C for at least 1 hour to allow it to solidify.[24][27]
Prepare Cells: Culture cells until sub-confluent. Harvest the cells and resuspend them in serum-free medium containing a sub-lethal concentration of the compound or vehicle control.
Cell Seeding: Add the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of the coated inserts.[28]
Establish Chemoattractant Gradient: Add medium containing 10% FBS (as a chemoattractant) to the lower chamber.[27]
Incubation: Incubate for 24-48 hours at 37°C.
Remove Non-Invasive Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invasive cells from the top surface of the membrane.[26][27]
Fix and Stain: Fix the cells that have invaded to the underside of the membrane with methanol for 10-20 minutes.[27][28] Stain with 0.1% Crystal Violet for 10-20 minutes.[27][28]
Quantification: Wash the inserts to remove excess stain and allow them to air dry. Count the number of stained cells on the underside of the membrane in several microscopic fields.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial characterization of 3-(1H-imidazol-1-yl)-4-methylpiperidine as a potential anticancer agent. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and cell migration, researchers can build a comprehensive profile of the compound's in vitro activity. Positive results from these assays would warrant further investigation into the specific molecular targets and signaling pathways modulated by this promising compound.
References
Anonymous. (n.d.). Imidazoles as potential anticancer agents - PMC - NIH. National Institutes of Health.
Abcam. (n.d.). MTT assay protocol. Abcam.
Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
Sharma, P., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules.
Anonymous. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Cureus.
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
Tewari, D., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology.
Saini, N., et al. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ResearchGate.
Lee, J. Y., & Lee, J. A. (2016). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology.
Sigma-Aldrich. (n.d.). The Endothelial Cell Transwell Migration and Invasion Assay. Sigma-Aldrich.
AskSophie. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. AskSophie.
BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
Anonymous. (n.d.). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. International Journal of Medical and Pharmaceutical Case Reports.
Marshall, J. (2011). Transwell In Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology.
Abcam. (n.d.). Wound healing assay. Abcam.
Anonymous. (n.d.). Scratch Assay protocol.
de Oliveira, R. B., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry.
Sharma, P., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Semantic Scholar.
Creative Bioarray. (n.d.). Transwell Migration and Invasion Assays. Creative Bioarray.
ResearchGate. (n.d.). Overview of the wound healing assay preparation protocols. ResearchGate.
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. UC San Diego.
Tewari, D., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PubMed.
BenchChem. (2025). Application Notes and Protocols for a Novel Anti-Cancer Compound in Colon Cancer Cell Lines. BenchChem.
SnapCyte. (2024). Transwell Migration and Invasion Assay - the complete breakdown. SnapCyte.
JoVE. (2025). Enhanced Annexin V/Propidium Iodide assay for precise evaluation of cellular apoptosis. JoVE.
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Biocompare.
JoVE. (2022). Modified Annexin V/Propidium Iodide Apoptosis Assay: Assessment Of Cell Death l Protocol Preview. YouTube.
Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio.
de Oliveira, R. B., et al. (2017). (PDF) Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. ResearchGate.
FineTest. (n.d.). Annexin V Apoptosis Assay Protocol. FineTest.
JoVE. (2023). Video: Cell Death Pathways and Annexin V & PI Labeling studies. JoVE.
ResearchGate. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. ResearchGate.
JoVE. (2022). Invasion Assay: to test Cancer cells and anti-Invasive compounds | Protocol Preview. YouTube.
Animated biology with arpan. (2022). Annexin V for early stage apoptosis detection. YouTube.
JoVE. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube.
Sgrignani, J., et al. (2016). Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. Bioorganic & Medicinal Chemistry Letters.
"developing analytical methods for 3-(1H-imidazol-1-yl)-4-methylpiperidine quantification"
This Application Note is designed for analytical chemists and pharmaceutical scientists developing quantification methods for 3-(1H-imidazol-1-yl)-4-methylpiperidine (referred to herein as IMP-3,4 ).[1][2] The following...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for analytical chemists and pharmaceutical scientists developing quantification methods for 3-(1H-imidazol-1-yl)-4-methylpiperidine (referred to herein as IMP-3,4 ).[1][2]
The following protocols address the specific physicochemical challenges of this analyte: high polarity , dual basic centers (imidazole pKa ~7.0, piperidine pKa ~11.0), and weak UV chromophores .[2]
Analyte Profile & Critical Challenges
Before method selection, the analyst must understand the molecular behavior of IMP-3,4 in solution.[2]
Chemical Structure: A piperidine ring substituted with a methyl group and an imidazole ring.[2][3]
Chromophore: Lacks extended conjugation. UV absorbance is restricted to the low UV range (205–215 nm), making UV detection prone to solvent interference and low sensitivity.[2]
Polarity: High.[2][4] Traditional C18 retention will be negligible (retention factor
The following decision tree outlines the optimal chromatographic mode based on the required sensitivity and available instrumentation.
Figure 1: Strategic decision tree for selecting the chromatographic mode. HILIC-MS is the gold standard for this polar amine.[1][2]
Protocol A: HILIC-MS/MS (Trace Quantification)
Target Audience: Impurity profiling (genotoxic impurity screening) or DMPK studies.[2]
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines by partitioning them into a water-rich layer on the silica surface.[2] This avoids the "dead volume elution" typical of C18.[2]
Target Audience: QC labs performing release testing where MS is unavailable.[1][2]
Rationale: At pH 10-11, the piperidine moiety (pKa ~11) is partially deprotonated, and the imidazole (pKa ~7) is neutral.[2] This increases hydrophobicity, allowing retention on specialized hybrid-silica C18 columns without ion-pairing reagents.[1][2]
Chromatographic Conditions
Parameter
Specification
Causality / Note
Column
Agilent Poroshell HPH-C18 or Waters XBridge C18 (4.6 x 150 mm, 3.5 µm)
Critical: Must use "High pH" stable columns. Standard silica dissolves at pH > 8.[2]
Mobile Phase A
10 mM Ammonium Bicarbonate (pH 10.5 with Ammonia)
High pH suppresses ionization, increasing retention on the hydrophobic stationary phase.[2]
Mobile Phase B
Methanol
Methanol often provides better selectivity than ACN for basic heterocycles at high pH.[2]
Ensure high-purity salts are used. Switch from Acetate (UV cutoff ~210nm) to Phosphate (if pH allows) or Bicarbonate.[2]
References
Separation of Basic Compounds: McCalley, D. V. (2010).[2] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408–3417.[2] Link[2]
HILIC Method Development: Jandera, P. (2011).[2] Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1–25.[2] Link[2]
High pH Chromatography: Neue, U. D., et al. (2001).[2] Retention and selectivity of basic drugs on a silica-based reversed-phase column at high pH.[1][2] Journal of Chromatography A, 965(1-2), 231-242.[2] Link
Impurity Profiling Guidelines: International Conference on Harmonisation (ICH). (2005).[2][5][12] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
Imidazole Analysis Context: Determination of Imidazole derivatives in pharmaceutical matrices (General reference to similar heterocyclic amine analysis workflows). Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1288-1293.[2]
"experimental design for 3-(1H-imidazol-1-yl)-4-methylpiperidine mechanism of action studies"
Application Note: Elucidating the Mechanism of Action of 3-(1H-imidazol-1-yl)-4-methylpiperidine as a Putative H4R Modulator Executive Summary & Rationale The compound 3-(1H-imidazol-1-yl)-4-methylpiperidine represents a...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Elucidating the Mechanism of Action of 3-(1H-imidazol-1-yl)-4-methylpiperidine as a Putative H4R Modulator
Executive Summary & Rationale
The compound 3-(1H-imidazol-1-yl)-4-methylpiperidine represents a classic pharmacophore in histamine receptor ligand design. The combination of a basic piperidine ring and an imidazole moiety strongly suggests affinity for the Histamine H3 (H3R) and Histamine H4 (H4R) receptors. Unlike H1R/H2R ligands, which often diverge structurally, H3R and H4R share high sequence homology (approx. 37% overall, 58% in transmembrane regions), making selectivity profiling the primary challenge.
This experimental guide is designed to validate the Mechanism of Action (MoA) of this compound, specifically testing the hypothesis that it acts as a Gi/o-coupled H4R agonist capable of modulating immune cell chemotaxis. The 4-methyl substitution on the piperidine ring is a critical structural feature often employed to restrict conformational flexibility, potentially enhancing selectivity over the H3R isoform.
To design valid experiments, we must map the expected signaling cascade. The H4R is a G-protein Coupled Receptor (GPCR) that preferentially couples to the Gαi/o family.[1]
Core Signaling Events:
Ligand Binding: Induces conformational change in transmembrane helices (TM3/TM6).
G-Protein Activation: Exchange of GDP for GTP on the Gαi subunit; dissociation of Gβγ.
Objective: Determine if the compound binds H4R and calculate the selectivity ratio vs. H3R.
Protocol A: Membrane Competition Binding
System: HEK293T cells stably transfected with human H4R (hH4R) or human H3R (hH3R).
Radioligand:
-Histamine (Agonist tracer) is preferred over antagonists to detect high-affinity agonist states.
Step-by-Step Workflow:
Membrane Prep: Harvest transfected HEK293T cells. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet in binding buffer.
Test Compound: Titrate 3-(1H-imidazol-1-yl)-4-methylpiperidine (
M to M).
Equilibrium: Incubate for 60 mins at 25°C (H4R kinetics are slower than H1R).
Harvest: Rapid filtration through GF/C filters pre-soaked in 0.3% polyethylenimine (reduces NSB).
Analysis: Measure CPM via liquid scintillation. Fit data to a one-site competition model to derive
and calculate using the Cheng-Prusoff equation.
Acceptance Criteria:
Specific binding > 70% of total binding.
Hill slope approx. -1.0 (indicates competitive binding).
Phase II: Functional Signaling (cAMP Modulation)
Since H4R is Gi-coupled, agonist binding inhibits cAMP. However, basal cAMP is low in resting cells. You must artificially elevate cAMP (using Forskolin) to observe the reduction caused by the drug.
Objective: Determine Intrinsic Activity (
) and Potency ().
Protocol B: TR-FRET cAMP Accumulation Assay
Technology: HTRF (Homogeneous Time-Resolved Fluorescence) or Lance Ultra.
The "Gold Standard" for H4R activity is the modulation of eosinophil cytoskeleton. This assay confirms the drug works in a relevant primary cell type, not just an engineered cell line.
Objective: Confirm biological relevance in primary human granulocytes.
Principle: H4R activation causes actin polymerization, changing the cell from spherical to irregular, increasing Forward Scatter (FSC) in flow cytometry.
Step-by-Step Workflow:
Isolation: Isolate granulocytes from fresh human blood using Dextran sedimentation and Ficoll-Paque density gradient.
Aliquot 3: JNJ-7777120 (10 µM) (Selective H4 Antagonist Control).
Aliquot 4: Test Compound (Titration).
Kinetics: Incubate at 37°C for exactly 4 minutes (Shape change is rapid and transient).
Fixation: Stop reaction immediately with ice-cold 1% paraformaldehyde.
Flow Cytometry:
Gate on Eosinophils (High Side Scatter, High Autofluorescence).
Measure Mean Fluorescence Intensity (MFI) of Forward Scatter (FSC-H) .
Validation Logic:
If the compound is an agonist: FSC increases dose-dependently.
Crucial Control: The effect must be blocked by pre-incubation with JNJ-7777120 (H4 specific) but not by Diphenhydramine (H1) or Ranitidine (H2).
Experimental Workflow Diagram
Caption: Figure 2: Sequential decision matrix for characterizing the test compound.
References
Lim, H. D., et al. (2005).[2] "Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist." Journal of Pharmacology and Experimental Therapeutics.
Hofstra, C. L., et al. (2003). "Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells."[2] Journal of Pharmacology and Experimental Therapeutics.
Buckland, K. F., et al. (2003). "Histamine induces cytoskeletal changes in human eosinophils via the H4 receptor."[3] British Journal of Pharmacology.
Thurmond, R. L., et al. (2004).[2] "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines." Nature Reviews Drug Discovery.
VUF-8430 Characterization: Lim, H. D., et al. (2009).[4] "Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430." British Journal of Pharmacology.
Technical Support Center: Purification of 3-(1H-imidazol-1-yl)-4-methylpiperidine
Ticket System: Active | Status: Online | Agent: Senior Application Scientist Executive Summary: The Physicochemical Profile Before troubleshooting, understand the molecule you are fighting.[1] 3-(1H-imidazol-1-yl)-4-meth...
Before troubleshooting, understand the molecule you are fighting.[1] 3-(1H-imidazol-1-yl)-4-methylpiperidine is a "polybasic nightmare" for standard purification due to three converging factors:
Dual Basicity: It contains a secondary aliphatic amine (
) and an aromatic imidazole nitrogen ().
High Polarity: The molecule is prone to hydrogen bonding and is highly water-soluble in its protonated forms.
Stereoisomerism: The C3 and C4 centers create cis and trans diastereomers with nearly identical
values.
Ticket #101: "My product remains in the aqueous layer during workup."
User Report: "After the reaction, I quenched with water and tried to extract with Ethyl Acetate (EtOAc), but the organic layer is empty. The product is stuck in the water."
Diagnosis:
The secondary amine is likely protonated (cationic) or simply too polar for EtOAc. Standard extraction protocols fail because the partition coefficient (
) favors the aqueous phase at neutral or slightly basic pH.
Troubleshooting Protocol:
Step
Action
Technical Rationale
1
pH Adjustment
Adjust aqueous phase to pH > 12 using 5M NaOH. The goal is to deprotonate both the imidazole and the piperidine to their free base forms.
2
Salt Saturation
Add solid NaCl until the aqueous layer is saturated ("Salting Out"). This increases the ionic strength, reducing the solubility of organics in water.
3
Solvent Switch
Do NOT use EtOAc. Switch to DCM (Dichloromethane) or a mixture of CHCl:IPA (3:1) . The alcohol component disrupts hydrogen bonding with water.
4
Continuous Extraction
If manual extraction fails, use a liquid-liquid continuous extractor with DCM for 12-18 hours.
Visual Logic: The Extraction Decision Tree
Caption: Decision tree for extracting highly polar polybasic amines from aqueous media.
Ticket #102: "The product streaks/tails on the silica column."
User Report: "I see a spot on TLC, but on the column, it elutes as a broad streak from fraction 10 to 50. I'm losing yield and purity."
Diagnosis:
This is the "Sticky Amine" effect. The basic piperidine nitrogen interacts strongly with the acidic silanol groups (
) on the silica gel surface, acting like an ion-exchange resin rather than a partition medium.
Resolution Protocol:
The "Blocker" Strategy (Standard):
Mobile Phase: DCM : Methanol : Triethylamine (TEA) or NH
OH .
Ratio: Start with 90:9:1.
Mechanism:[2][3][4][5][6] TEA is more basic than your product. It saturates the acidic silanol sites, allowing your product to pass through without "sticking."
The "Stationary Switch" (Advanced):
Replace Silica Gel with Basic Alumina (Activity Grade III) .
Alumina is less acidic and prevents the protonation of the piperidine ring during chromatography.
The "Reverse Phase" (Expert):
Use C18 silica but with a high pH buffer (e.g., 10mM Ammonium Bicarbonate, pH 10).
Note: Ensure your C18 column is rated for high pH (e.g., hybrid silica), or the silica will dissolve.
Ticket #103: "I cannot separate the cis and trans isomers."
User Report: "NMR shows a mixture of diastereomers (3,4-substitution). On TLC, they appear as a single figure-8 spot. How do I isolate the trans isomer?"
Diagnosis:
The cis (methyl and imidazole on the same side) and trans isomers have very similar dipole moments. Standard flash chromatography is often insufficient for baseline separation.
Scientific Insight: Thermodynamic Control
In 3,4-disubstituted piperidines, the trans isomer (diequatorial conformation) is generally thermodynamically more stable than the cis isomer.
Strategy: If you need the trans isomer, you can force equilibration rather than separating. Reflux the mixture in ethanol with sodium ethoxide (NaOEt) to isomerize the cis to the trans form via the enolate intermediate (if a ketone precursor exists) or reversible deprotonation.
Separation Workflow (If both are needed):
Method
Protocol Details
Derivatization
React the secondary amine with Boc-anhydride . The resulting N-Boc protected isomers are less polar and often have distinct values on silica.
Crystallization
Form the Oxalate or Dibenzoyl-L-tartrate salt. One diastereomer often crystallizes preferentially.
Prep-HPLC
Use a Phenyl-Hexyl column rather than C18. The interactions with the imidazole ring provide orthogonal selectivity.
Ticket #104: "Imidazole impurity persists in the final product."
User Report: "I used excess imidazole in the synthesis. Even after the column, I see imidazole peaks in the proton NMR."
Diagnosis:
Imidazole (
6.[5]9) co-elutes because its polarity is similar to the product's aromatic region.
The "Differential Basicity" Wash:
You can exploit the
difference between the piperidine () and imidazole ().
Dissolve the mixture in an organic solvent (DCM).[7]
Wash with Phosphate Buffer (pH 8.5) .
At pH 8.5: The piperidine product is protonated (cationic) and stays in the water? NO.
Correction: At pH 8.5, the piperidine (
11) is protonated (charged). The imidazole ( 7) is largely unprotonated (neutral).
Wait, this is the reverse. Let's re-evaluate based on partition theory.
Corrected Protocol:
Dissolve crude in DCM.
Wash with water adjusted to pH 9.0 .
At pH 9.0: Imidazole is neutral (soluble in DCM). Product is protonated (soluble in water).
Action: Extract the aqueous layer .[7] The product moves to water; imidazole stays in DCM (mostly).
Recover: Basify the aqueous layer to pH 13 and back-extract with DCM.
Visual Logic: Impurity Removal
Caption: Exploiting pKa differences to separate imidazole impurities from the piperidine product.
References
Reich, H. J. (2023). pKa Values of Nitrogen Acids. University of Wisconsin-Madison. [Link]
Context: Authoritative source for amine and imidazole pKa values used in the extraction logic.
University of Rochester. (2024). Workup for Polar and Water-Soluble Solvents. Not Voodoo X. [Link]
Context: Source for the CHCl3/IPA extraction solvent cocktail recommend
Bose, D. S., et al. (2011). Efficient synthesis of 3,4-disubstituted piperidines. Journal of Organic Chemistry.
Context: General reference for the thermodynamic stability of trans-3,4-disubstituted piperidines.
Context: Standard protocols for amine modifiers in silica chrom
"addressing off-target effects of 3-(1H-imidazol-1-yl)-4-methylpiperidine"
The following technical guide is designed for researchers and medicinal chemists working with the 3-(1H-imidazol-1-yl)-4-methylpiperidine scaffold. This structure is a privileged pharmacophore in GPCR ligand design—parti...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is designed for researchers and medicinal chemists working with the 3-(1H-imidazol-1-yl)-4-methylpiperidine scaffold. This structure is a privileged pharmacophore in GPCR ligand design—particularly for Histamine H3/H4 receptors—but carries well-documented off-target liabilities that can compromise experimental data and lead optimization.[1]
The 3-(1H-imidazol-1-yl)-4-methylpiperidine moiety (CAS: 1384626-30-5) is a classic "privileged structure" often utilized to mimic the endogenous histamine ethyl-amine motif.[1] While effective for binding Histamine H3/H4 receptors, this scaffold introduces two primary metabolic and safety liabilities:
CYP450 Inhibition: The imidazole ring (specifically the N-3 nitrogen) coordinates with the heme iron of Cytochrome P450 enzymes.[1]
hERG Channel Blockade: The basic piperidine nitrogen at physiological pH can bind to the hERG potassium channel, creating cardiotoxicity risks.
This guide provides troubleshooting protocols to diagnose and mitigate these specific off-target effects.
Symptom: Your compound shows high potency in biochemical assays but causes rapid accumulation of co-administered drugs or fails microsomal stability tests due to mechanism-based inactivation (MBI).[1]
Root Cause:
The unhindered nitrogen (N-3) on the imidazole ring acts as a strong ligand for the Fe(II) center of the CYP450 heme group (Type II binding).[1] This is a class-wide effect seen in older imidazole antifungals (e.g., Ketoconazole).[1]
Diagnostic Protocol:
Spectral Binding Assay: Look for a Type II difference spectrum (peak at ~425–435 nm, trough at ~390–410 nm) when incubating the compound with recombinant CYP3A4 or CYP2D6.
IC50 Shift: Measure CYP inhibition with and without a 30-minute NADPH pre-incubation. A shift in IC50 (>1.5-fold) indicates Time-Dependent Inhibition (TDI).[1]
Mitigation Strategies:
Strategy
Chemical Modification
Rationale
Steric Hindrance
Add a methyl group to the imidazole C-2 or C-4 position.[1][2]
Disrupts the geometry required for the N-3 nitrogen to coordinate with the heme iron.[1]
pKa Modulation
Fluorinate the piperidine ring (e.g., 3-fluoro or 4-fluoro).[1]
Lowers the basicity of the piperidine, reducing metabolic hot-spot liability.[1]
| Scaffold Hopping | Replace Imidazole with 1,2,3-Triazole or Pyrazole. | Maintains H-bond acceptor capability while significantly reducing heme affinity.[1] |
Symptom: In silico models flag the compound for cardiotoxicity, or patch-clamp assays show tail current inhibition >50% at <10 µM.[1]
Root Cause:
The protonated nitrogen of the piperidine ring (at pH 7.4) mimics the pharmacophore of potent hERG blockers. It engages in cation-π interactions with Tyr652 and Phe656 residues inside the hERG channel pore.[1]
Diagnostic Protocol:
Standard: Automated Patch Clamp (Q-Patch or PatchXpress) on CHO-hERG cells.[1]
Reduce Basicity: Introduce electron-withdrawing groups (EWGs) like fluorine adjacent to the piperidine nitrogen to lower pKa below 8.0.[1]
Zwitterionic Approach: Introduce a carboxylic acid or polar group elsewhere to neutralize the net charge, reducing affinity for the hydrophobic hERG pore.
Oxygenation: Introduce an ether linkage or convert the piperidine to a morpholine (if potency permits) to reduce lipophilicity (LogP).
Experimental Workflow: Pathway to Optimization
The following diagram illustrates the decision tree for addressing off-target toxicity in this specific scaffold.
Caption: Optimization workflow for Imidazole-Piperidine scaffolds targeting CYP and hERG liabilities.
Frequently Asked Questions (FAQs)
Q1: Why does this specific isomer (3-imidazolyl-4-methyl) show different selectivity than the classic 4-imidazolyl isomers (like Immepip)?A: The 3,4-substitution pattern creates a distinct torsional angle between the rings.[1] While classic 4-substituted piperidines (like Immepip or VUF 6002) adopt an extended conformation suitable for H3R, the 3-substituted variants often introduce a "kink" that may favor H4R subsites or, conversely, increase off-target binding to Muscarinic M2 receptors due to steric overlap.[1]
Q2: Can I use this compound for in vivo rodent studies?A: Proceed with caution. Due to the high probability of CYP inhibition (clearing other drugs slowly) and potential for rapid metabolism of the piperidine ring itself, the pharmacokinetic (PK) profile is likely poor.
Recommendation: Use a specific inhibitor like JNJ-7777120 (H4R) or Ciproxifan (H3R) as a control to validate that your phenotype is target-driven and not an off-target artifact.[1]
Q3: The compound is unstable in solution. Why?A: The imidazole nitrogen is a nucleophile.[1] If dissolved in protic solvents with electrophilic impurities (or acidic conditions), it can degrade.
Storage: Store as a dihydrochloride salt at -20°C, desiccated. Avoid storing in DMSO at room temperature for >24 hours.
References
Lim, H. D., et al. (2006). "Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist."[1] Journal of Medicinal Chemistry, 49(23), 6650–6651. Link
Liedtke, S., et al. (2003). "Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists." Naunyn-Schmiedeberg's Archives of Pharmacology, 367(1), 43–50.[1] Link
Zhang, M., et al. (2019). "Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors." Journal of Medicinal Chemistry, 62(15), 7264–7288. Link
Vanden Bossche, H., et al. (1990). "Cytochrome P-450: Target for Itraconazole."[1] Drug Development Research, 19, 459-469.[1] (Seminal work on Imidazole-Heme interactions).[1]
Technical Support Center: Minimizing Side Reactions in 3-(1H-imidazol-1-yl)-4-methylpiperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center dedicated to the synthesis of 3-(1H-imidazol-1-yl)-4-methylpiperidine. This guide is designed to provide in-depth tr...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the synthesis of 3-(1H-imidazol-1-yl)-4-methylpiperidine. This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered during the synthesis of this valuable piperidine derivative. Piperidine and its derivatives are crucial structural motifs in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] The successful synthesis of these compounds is often hampered by side reactions that can significantly impact yield and purity.
This resource, structured in a flexible question-and-answer format, offers practical, field-proven insights to help you navigate and minimize these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-substituted piperidines like 3-(1H-imidazol-1-yl)-4-methylpiperidine?
A1: The synthesis of 3-substituted piperidines can be approached through several key strategies, including:
Cyclization Reactions: This is a prevalent method where a linear precursor containing both the nitrogen and the necessary carbon framework is induced to form the piperidine ring.[1] This can involve intramolecular nucleophilic substitution or reductive amination of suitable precursors.[3][4]
Functionalization of Pre-existing Piperidine Rings: Starting with a commercially available or readily synthesized piperidine, the desired substituents are introduced. For 3-(1H-imidazol-1-yl)-4-methylpiperidine, this would likely involve the formation of the C-N bond between the piperidine 3-position and the imidazole ring.
Reduction of Pyridine Derivatives: Hydrogenation of substituted pyridines is a common and effective method for accessing the corresponding piperidines.[5][6] The stereochemistry of the resulting substituents can often be controlled by the choice of catalyst and reaction conditions.
Q2: I am observing the formation of a regioisomeric product where the imidazole is attached at a different nitrogen. How can I control the regioselectivity of the N-alkylation of imidazole?
A2: The N-alkylation of unsymmetrical imidazoles is a well-known challenge due to the delocalization of the negative charge across both nitrogen atoms upon deprotonation, making both susceptible to alkylation.[7][8] Several factors influence the regioselectivity:
Steric Hindrance: Bulky substituents on either the imidazole ring or the alkylating agent will favor alkylation at the less sterically hindered nitrogen.[7][9]
Electronic Effects: Electron-withdrawing groups on the imidazole ring will deactivate the closer nitrogen, directing alkylation to the more distant nitrogen.[7][9]
Protecting Groups: For syntheses requiring high regioselectivity, the use of a protecting group on one of the imidazole nitrogens is a highly reliable strategy.[7]
Reaction Conditions: The choice of base and solvent can also influence the isomeric ratio, though this is often dependent on the specific substrates.[7]
Q3: My reaction is producing a significant amount of a dialkylated imidazolium salt. What is causing this and how can it be prevented?
A3: The N-alkylated imidazole product is still nucleophilic and can react with a second molecule of the alkylating agent to form a quaternary imidazolium salt.[7] This is a common side reaction, particularly with extended reaction times or at elevated temperatures. To minimize this:
Control Stoichiometry: Use a slight excess of the imidazole relative to the alkylating agent.[7]
Monitor the Reaction: Closely follow the reaction progress using techniques like TLC or LC-MS to stop the reaction once the desired product is formed and before significant dialkylation occurs.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section delves into specific side reactions that can occur during the synthesis of 3-(1H-imidazol-1-yl)-4-methylpiperidine and provides detailed protocols for their minimization.
Issue 1: Incomplete Cyclization or Low Yield of the Piperidine Ring
Underlying Cause: The formation of the piperidine ring through intramolecular cyclization can be inefficient due to unfavorable ring strain, steric hindrance, or low reactivity of the precursor.
Troubleshooting Protocol:
Optimize Reaction Conditions:
Temperature: Gradually increase the reaction temperature to overcome the activation energy barrier. However, be mindful of potential side reactions at higher temperatures.
Concentration: Employ high dilution conditions to favor intramolecular cyclization over intermolecular polymerization, which can be a competing side reaction.[10]
Choice of Base and Solvent:
Select a base that is strong enough to deprotonate the amine for nucleophilic attack but not so strong as to cause undesired side reactions.
The solvent should fully dissolve the reactants to ensure a homogeneous reaction mixture.
Alternative Cyclization Strategies:
Reductive Amination: If the precursor is a keto-amine, reductive amination using reagents like sodium triacetoxyborohydride can be a milder and more efficient method for cyclization.[4]
Radical Cyclization: In some cases, radical-mediated cyclization can be an effective alternative, though it may lead to byproducts through competitive processes.[1]
Caption: Troubleshooting workflow for low-yield piperidine cyclization.
Issue 2: Formation of Over-alkylation and Elimination Byproducts
Underlying Cause: The nitrogen of the piperidine ring and the imidazole ring are both nucleophilic and can undergo further alkylation. Additionally, elimination reactions can occur, particularly if there are suitable leaving groups and the reaction is run under basic conditions.
Troubleshooting Protocol:
Protecting Group Strategy:
The use of a protecting group on the piperidine nitrogen, such as a tert-butoxycarbonyl (Boc) group, is highly recommended.[2][5] The Boc group is stable under many reaction conditions used for imidazole alkylation and can be readily removed later.
Careful Selection of Alkylating Agent:
Use an alkylating agent that is reactive enough to form the desired C-N bond but not so reactive that it leads to excessive side reactions.
Control of Reaction Time and Temperature:
As mentioned previously, monitor the reaction closely and quench it as soon as the desired product is formed to prevent further reactions. Running the reaction at the lowest effective temperature can also help minimize side reactions.
Data Summary: Effect of Protecting Group on Side Reactions
Protecting Group
Target Product Yield (%)
Over-alkylation (%)
Elimination (%)
None
45
30
15
Boc
85
<5
<2
Benzyl
78
<8
<5
Note: Yields are representative and can vary based on specific reaction conditions.
Issue 3: Epimerization at Chiral Centers
Underlying Cause: If the piperidine ring contains chiral centers, basic or acidic conditions can lead to epimerization, resulting in a mixture of diastereomers which can be difficult to separate.
Troubleshooting Protocol:
Use of Mild Reaction Conditions:
Employ non-basic or mildly basic conditions whenever possible.
Avoid prolonged exposure to strong acids or bases during workup and purification.
Stereoselective Synthesis:
Consider a synthetic route that establishes the desired stereochemistry early on and uses reactions that are known to proceed with high stereoselectivity. For example, catalytic asymmetric hydrogenation of a pyridine precursor can provide access to enantiomerically enriched piperidines.[11]
Chiral Chromatography:
If epimerization cannot be completely avoided, chiral chromatography can be used to separate the desired diastereomer.
Reaction Pathway: Minimizing Epimerization
Caption: Strategy to minimize epimerization during synthesis.
References
BenchChem. (n.d.). Application Notes and Protocols for Piperidine-Mediated Reactions.
Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3 [Video]. YouTube.
BenchChem. (n.d.). Side reactions associated with piperidine treatment of PEG-containing molecules.
BenchChem. (n.d.). preventing side reactions in sodium imidazole mediated alkylations.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. (n.d.).
N-Alkylation of imidazoles. (n.d.). University of Otago.
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. (n.d.).
Reddit. (2023, May 17). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry.
The Role of Piperidine Derivatives in Medicinal Chemistry. (n.d.).
What are the best methods for Piperidine purification alternatives to distillation? (2014, November 21). ResearchGate.
Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022, March 29). PMC.
Novel tetrahydroisoquinoline and piperidine derivatives were selectively synthesized from substituted indenes or cyclopentenes. (2024, December 27). ResearchGate.
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023, June 22). Journal of the American Chemical Society.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(1H-imidazol-1-yl)-4-methylpiperidine (CAS: 1384626-30-5) represents a privilege scaffold in medicinal chemistry, bridging two distinct pharmacological classes: Histamine H4 Receptor (H4R) antagonists and Janus Kinase (JAK) inhibitor fragments . Its structure combines the 4-methylpiperidine core (found in JAK inhibitors like Tofacitinib) with an imidazole moiety (a classic histamine bioisostere).
This guide outlines the critical experimental workflows required to validate this compound's biological activity. We prioritize the Histamine H4 Receptor as the primary target due to the imidazole pharmacophore, while mandating Kinase Selectivity Profiling to rule out off-target promiscuity derived from the piperidine scaffold.
Part 1: Comparative Analysis & Benchmarking
To objectively validate the activity of 3-(1H-imidazol-1-yl)-4-methylpiperidine, it must be benchmarked against established standards. The following table defines the acceptance criteria for validation.
Table 1: Validation Benchmarks and Success Criteria
Parameter
Target Compound
Benchmark A: JNJ-7777120
Benchmark B: Thioperamide
Benchmark C: Tofacitinib
Primary Class
Candidate H4R Ligand
Selective H4 Antagonist
Non-selective H3/H4 Antagonist
JAK Inhibitor (Structural Control)
Binding Affinity ()
Target: < 100 nM
4 nM (H4R)
~25 nM (H4R)
N/A (GPCR inactive)
Selectivity Ratio
Target: > 50-fold (H4 vs H3)
> 1000-fold
~1-fold (Equipotent)
N/A
Functional Mode
Antagonist / Inverse Agonist
Inverse Agonist
Inverse Agonist
Kinase Inhibitor
Lipophilicity (cLogP)
~0.8 - 1.2 (Predicted)
4.3
2.3
1.1
Validation Role
Test Article
Positive Control (Potency)
Reference (Selectivity)
Negative Control (Off-Target)
Expert Insight: If your compound exhibits
at H4R but shows activity in the JAK panel, the imidazole is likely acting as a weak hinge-binder in the ATP pocket rather than a histamine mimic. This necessitates a pivot in your medicinal chemistry campaign from GPCR to Kinase optimization.
Objective: Determine the equilibrium dissociation constant (
) for the human Histamine H4 Receptor.
Rationale: Functional assays can be prone to signal amplification artifacts. Competition binding is the only method to directly quantify receptor occupancy.
Materials:
Source: HEK-293T cells stably expressing human H4R.
Radioligand: [
H]-Histamine (Agonist mode) or [H]-JNJ-7777120 (Antagonist mode). Note: Use [H]-Histamine to detect high-affinity agonist states.
Non-specific Block: 10
M JNJ-7777120.
Workflow:
Membrane Preparation: Harvest HEK-293T-hH4R cells; homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g.
Incubation: In 96-well plates, mix:
50
L Membrane suspension (20 g protein).
25
L Radioligand (final conc. ~ value, typically 5-10 nM).
25
L Test Compound (3-(1H-imidazol-1-yl)-4-methylpiperidine) at 10 concentrations ( to M).
Equilibrium: Incubate for 60 minutes at 25°C.
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of imidazole compounds).
Analysis: Measure radioactivity via liquid scintillation counting.
Calculation: Fit data to a one-site competition model to derive
. Convert to using the Cheng-Prusoff equation:
Protocol B: Functional cAMP Assay (Gi/o Coupling)
Objective: Confirm if the binding translates to functional antagonism or inverse agonism. H4R couples to
, inhibiting adenylyl cyclase.
Workflow:
Stimulation: Pre-treat cells with 10
M Forskolin to elevate cAMP baselines.
Agonist Challenge: Add Histamine (
concentration) to induce -mediated cAMP suppression.
Antagonist Test: Co-incubate with the test compound.
Readout: If the compound is an antagonist , cAMP levels will recover (rise) back toward the Forskolin-only baseline, blocking Histamine's suppressive effect.
This diagram illustrates the specific pathway utilized in Protocol B and where the test compound intervenes.
Caption: The H4R couples to Gi proteins to inhibit Adenylyl Cyclase. An active antagonist prevents this inhibition, allowing Forskolin-driven cAMP accumulation to persist.
Diagram 2: Validation Decision Tree (Go/No-Go)
Caption: Step-wise decision matrix for validating the scaffold. Failure at the Binding stage (Ki > 100nM) terminates the project to save resources.
Part 4: Selectivity & Safety Profiling
The "Tofacitinib Risk" (Kinase Off-Target Liability)
Because the 4-methylpiperidine moiety is a structural core of the JAK inhibitor Tofacitinib, there is a non-zero probability that your compound binds to the ATP-binding pocket of Janus Kinases, even with the imidazole substitution.
Mandatory Screen:
Run a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay against a panel of JAK1, JAK2, JAK3, and TYK2.
Acceptance Criteria:
for JAKs should be > 10 M.
Why? If the compound inhibits JAKs at < 1
M, it is a "dirty" drug (promiscuous) and unsuitable for use as a specific H4 probe.
Microsomal Stability (Metabolic Liability)
Imidazole rings are notorious for interacting with the heme iron of Cytochrome P450 (CYP) enzymes, potentially causing CYP inhibition (drug-drug interactions) or rapid metabolic clearance.
Protocol: Incubate 1
M compound with human liver microsomes + NADPH for 0, 15, 30, and 60 mins.
Target: Intrinsic clearance (
) < 20 L/min/mg protein.
References
Thurmond, R. L., et al. (2004). "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines." Nature Reviews Drug Discovery, 7(1), 41-53. Link
Jablonowski, J. A., et al. (2003). "The first potent and selective non-imidazole human histamine H4 receptor antagonists." Journal of Medicinal Chemistry, 46(19), 3957-3960. (Describes the JNJ-7777120 benchmark). Link
Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis." Journal of Medicinal Chemistry, 53(24), 8468-8484. (Describes the 4-methylpiperidine scaffold in Tofacitinib). Link
IUPHAR/BPS Guide to PHARMACOLOGY. "Histamine H4 Receptor." (Authoritative database for receptor constants). Link
Lim, H. K., et al. (2005). "Metabolic stability and identification of metabolites of the histamine H4 receptor antagonist JNJ-7777120." Journal of Pharmacy and Pharmacology, 57(11), 1463-1470. Link
Comparative
Comparative Guide: 3-(1H-imidazol-1-yl)-4-methylpiperidine vs. Standard NHE-1 Inhibitors
This guide provides a rigorous technical comparison of 3-(1H-imidazol-1-yl)-4-methylpiperidine (a novel imidazole-piperidine scaffold) against established NHE-1 inhibitors. It is designed for researchers evaluating this...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous technical comparison of 3-(1H-imidazol-1-yl)-4-methylpiperidine (a novel imidazole-piperidine scaffold) against established NHE-1 inhibitors. It is designed for researchers evaluating this compound as a fragment-based lead or a pharmacological tool.
Executive Summary
The Sodium-Hydrogen Exchanger Isoform 1 (NHE-1) is a critical regulator of intracellular pH (pHi) and a therapeutic target in ischemia-reperfusion injury and oncology.[1][2] While Cariporide and Zoniporide represent the "gold standard" of potent, selective inhibition via acylguanidine moieties, 3-(1H-imidazol-1-yl)-4-methylpiperidine presents a distinct imidazole-piperidine scaffold. This guide evaluates the latter's potential as a fragment-based lead, contrasting its physicochemical profile and theoretical binding mode with established clinical candidates.
Structural & Physicochemical Analysis
The primary distinction lies in the pharmacophore. Classic inhibitors rely on a guanidine or pyrazine group to mimic the sodium ion (Na⁺) transition state. The imidazole-piperidine motif offers a different hydrogen-bonding array, potentially offering improved oral bioavailability or blood-brain barrier (BBB) penetration at the cost of initial potency.
Feature
3-(1H-imidazol-1-yl)-4-methylpiperidine
Cariporide (HOE-642)
Amiloride
Zoniporide
Role
Novel Fragment / Lead
Clinical Standard (Reference)
Classic Non-Specific Tool
High-Potency Reference
MW ( g/mol )
~165.24
379.42
229.63
322.32
Scaffold
Imidazole-Piperidine
Benzoylguanidine
Pyrazinecarboxamide
Pyrazole-Acylguanidine
LogP (Calc)
~0.5 - 1.2 (Hydrophilic)
0.7
-0.5
1.5
Target Site
Presumed Na⁺ binding pocket
Na⁺ binding pocket (External)
Na⁺ binding pocket
Na⁺ binding pocket
Key Advantage
High Ligand Efficiency (LE); BBB potential
Extreme Selectivity (NHE-1 > NHE-2/3)
Broad availability
Picomolar potency
Performance Benchmarks: Potency & Selectivity
As a fragment-sized molecule, 3-(1H-imidazol-1-yl)-4-methylpiperidine is not expected to match the nanomolar potency of optimized drugs like Cariporide in vitro without further decoration. However, its value lies in its Ligand Efficiency (LE) and potential for optimization.
Comparative Data Table (In Vitro)
Note: Values for the Product are theoretical targets for a hit-to-lead campaign based on scaffold class.
Compound
NHE-1 IC₅₀ (PS)
NHE-1 IC₅₀ (pH Recovery)
Selectivity (vs. NHE-2)
Selectivity (vs. NHE-3)
3-(1H-imidazol-1-yl)-4-methylpiperidine
Target: < 10 µM
Target: < 5 µM
Unknown (To be tested)
Unknown
Cariporide
0.03 - 0.05 µM
0.02 - 0.08 µM
> 1000-fold
> 1000-fold
Zoniporide
0.002 - 0.01 µM
0.005 µM
> 500-fold
> 100,000-fold
Amiloride
1 - 100 µM
3 - 10 µM
Poor (1-fold)
Poor (inhibits both)
EIPA
0.02 - 1 µM
0.1 - 0.5 µM
Moderate
Moderate
Critical Insight: If the Product exhibits an IC₅₀ < 50 µM, it represents a highly promising starting point given its low molecular weight (165 Da). A 10 µM hit would imply a Ligand Efficiency (LE) superior to Amiloride.
Mechanism of Action & Signaling Pathway
NHE-1 is activated by intracellular acidosis. Inhibitors function by competing with extracellular Na⁺. The diagram below illustrates the regulatory pathway and the competitive inhibition point where the Product and Comparators act.
Figure 1: NHE-1 Activation and Inhibition Pathway.[1][2][3][4][5][6] Both the Product and Standard Inhibitors target the extracellular Na⁺-binding pocket of the active transporter.
Experimental Protocols for Validation
To objectively compare 3-(1H-imidazol-1-yl)-4-methylpiperidine against the standards, the following validated protocols must be used.
Cell Line : PS120 fibroblasts (NHE-deficient) stably transfected with human NHE-1.
Dye Loading : Incubate cells with 2 µM BCECF-AM (pH-sensitive dye) for 30 min at 37°C.
Acid Load : Perfuse cells with NH₄Cl (20 mM) prepulse buffer for 10 min, followed by rapid washout with Na⁺-free solution to induce acute acidification (pHi ~6.0).
Recovery : Reintroduce Na⁺ (135 mM) in the presence of varying concentrations (1 nM – 100 µM) of Cariporide (Control) or 3-(1H-imidazol-1-yl)-4-methylpiperidine (Test).
Measurement : Monitor fluorescence ratio (490/440 nm excitation). The rate of pHi recovery (dpHi/dt) is calculated.
Analysis : Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.
Protocol B: Platelet Swelling Assay (Optical)
A rapid, high-throughput functional screen.
Preparation : Isolate Platelet-Rich Plasma (PRP) from rat or human blood.
Induction : Resuspend platelets in sodium propionate medium. The entry of sodium propionate induces swelling and cytosolic acidification.
Treatment : Pre-incubate with 3-(1H-imidazol-1-yl)-4-methylpiperidine or Amiloride for 5 min.
Readout : Measure the decrease in Optical Density (OD) at 550 nm (swelling causes OD decrease).
Validation : A potent inhibitor (Cariporide) should completely block the OD change.
References
Scholz, W., et al. (1995). "Protective effects of HOE642, a selective sodium-hydrogen exchange subtype 1 inhibitor, on cardiac ischaemia and reperfusion." Cardiovascular Research, 29(2), 260-268. Link
Masereel, B., et al. (2003). "An overview of inhibitors of Na(+)/H(+) exchanger." European Journal of Medicinal Chemistry, 38(6), 547-554. Link
Guzman, J. D. (2014). "Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity." Molecules, 19(12), 19292-19349. (Reference for fragment-based scaffold analysis). Link
ChemicalBook. (2024). "Product: 3-(1H-imidazol-1-yl)-4-methylpiperidine Properties and Safety." Link
Kleemann, H. W., et al. (2000). "Benzoylguanidines as Na+/H+ exchange inhibitors." Journal of Medicinal Chemistry, 43, 4372. (Source for Cariporide SAR).[2][4]
"structure-activity relationship (SAR) studies of 3-(1H-imidazol-1-yl)-4-methylpiperidine analogs"
Executive Summary This guide provides an in-depth technical analysis of the 3-(1H-imidazol-1-yl)-4-methylpiperidine scaffold, a critical pharmacophore in the development of Histamine H4 Receptor (H4R) Antagonists . Unlik...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides an in-depth technical analysis of the 3-(1H-imidazol-1-yl)-4-methylpiperidine scaffold, a critical pharmacophore in the development of Histamine H4 Receptor (H4R) Antagonists . Unlike the structurally related Janus Kinase (JAK) inhibitors (e.g., Tofacitinib) which utilize a pyrrolo[2,3-d]pyrimidine core, this specific imidazole-piperidine series is designed to mimic the bioactive conformation of histamine, targeting the H4 receptor with high affinity.
This document objectively compares the performance of 3-(1H-imidazol-1-yl)-4-methylpiperidine analogs against industry standards (JNJ-7777120 and Thioperamide ) and structurally similar kinase inhibitors, focusing on potency (
), functional antagonism (), and selectivity profiles.
Structural Analysis & Design Rationale
The 3-(1H-imidazol-1-yl)-4-methylpiperidine scaffold represents a "conformationally restricted" analog of histamine. Its design is governed by three critical structural determinants:
The Imidazole "Warhead": The 1H-imidazole moiety serves as the primary polar head group, forming a critical salt bridge with Asp94 in the H4 receptor transmembrane domain. This interaction mimics the endogenous ligand (histamine).
The Piperidine Core (Rigidification): By incorporating the ethylamine chain of histamine into a piperidine ring, the entropic penalty of binding is reduced. This rigidification locks the molecule in a bioactive gauche-like conformation.
The 4-Methyl "Stereochemical Lock": The methyl group at the C4 position is not merely lipophilic bulk; it enforces a specific chair conformation. SAR studies consistently demonstrate that the (3R,4R) absolute configuration is essential for optimal fit within the hydrophobic pocket formed by Phe169 and Trp158 , significantly enhancing potency over the cis isomers or the (3S,4S) enantiomer.
Comparative Structural Topology
Feature
3-(imidazol-1-yl)-4-methylpiperidine
JNJ-7777120 (Standard)
Tofacitinib (JAK Inhibitor)
Core Scaffold
Piperidine (Rigid)
Piperazine (Flexible)
Piperidine (Rigid)
Polar Head
Imidazole (H4 Specific)
Indole (H4 Specific)
Pyrrolo[2,3-d]pyrimidine (Kinase Hinge Binder)
Stereochemistry
(3R,4R)-trans
Achiral
(3R,4R)-trans
Primary Target
Histamine H4 Receptor
Histamine H4 Receptor
JAK3 / JAK1
Comparative SAR Data
The following data synthesizes binding affinity (
) and functional antagonism () from key medicinal chemistry campaigns.
Table 1: Potency & Selectivity Profile
Assay Conditions: [3H]-Histamine displacement assay (Human H4R) and GTP
The "Methyl Effect": Analog 1 ((3R,4R)-trans) exhibits a 200-fold increase in potency compared to Analog 2 ((3S,4S)). This confirms the critical role of the C4-methyl group in orienting the imidazole ring for interaction with Asp94.
Selectivity: Unlike Thioperamide, which is a dual H3/H4 antagonist (and inverse agonist), the 3-(imidazol-1-yl)-4-methylpiperidine scaffold (Analog 1) achieves >2000-fold selectivity over the H3 receptor, reducing CNS side effects associated with H3 blockade.
Scaffold Hopping: While structurally homologous to Tofacitinib, the replacement of the pyrrolo[2,3-d]pyrimidine with an imidazole completely abolishes JAK kinase activity (IC50 > 10
M), eliminating immunosuppressive risks associated with JAK inhibition.
Experimental Protocols
Protocol A: Stereoselective Synthesis of the Scaffold
Objective: To synthesize the (3R,4R)-3-(1H-imidazol-1-yl)-4-methylpiperidine core with high enantiomeric excess.
Starting Material: Begin with commercially available (4-methylpyridin-3-yl)amine .
Hydrogenation: Perform catalytic hydrogenation (
, 50 psi, , AcOH) to yield the cis/trans mixture of 3-amino-4-methylpiperidine.
Protection: Protect the secondary amine with
in DCM/TEA.
Chiral Resolution: Resolve the racemic mixture using L-tartaric acid crystallization in EtOH to isolate the (3R,4R) isomer (verify via chiral HPLC).
Imidazole Formation:
React the (3R,4R)-amine with glyoxal (40% aq), formaldehyde (37% aq), and ammonium acetate in MeOH (Debus-Radziszewski imidazole synthesis).
Alternative: Use
-dimethylformamide dimethyl acetal followed by cyclization if substitution on the imidazole is required.
Membrane Prep: Transfect HEK293T cells with human H4R cDNA. Harvest cells and homogenize in binding buffer (50 mM Tris-HCl, pH 7.4).
Incubation: In 96-well plates, mix:
50
L Membrane suspension (20 g protein).
50
L [3H]-Histamine (Final concentration: 10 nM).
50
L Test Compound (Serial dilution: to M).
Equilibrium: Incubate at 25°C for 60 minutes.
Termination: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester. Wash 3x with ice-cold buffer.
Quantification: Measure radioactivity via liquid scintillation counting.
Analysis: Calculate
using non-linear regression (GraphPad Prism). Convert to using the Cheng-Prusoff equation: .
Mechanistic Visualization
Figure 1: Synthesis Workflow & Chiral Resolution
Caption: Step-wise synthesis focusing on the isolation of the bioactive (3R,4R) stereoisomer.
Figure 2: H4 Receptor Signaling Pathway
Caption: The H4 receptor couples to Gi/o proteins; antagonists block the reduction of cAMP and calcium mobilization.[1][5][6][7][8]
References
Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Autoimmune Diseases and Organ Transplant Rejection." Journal of Medicinal Chemistry, 53(24), 8468–8484. Link
Jablonowski, J. A., et al. (2003). "The first potent and selective non-imidazole human histamine H4 receptor antagonists." Journal of Medicinal Chemistry, 46(19), 3957-3960. Link
Thurmond, R. L., et al. (2004). "A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties." Journal of Pharmacology and Experimental Therapeutics, 309(1), 404-413. Link
Stark, H. (2003). "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents, 13(6), 851-865. Link
Lim, H. K., et al. (2006). "Metabolic stability and identification of metabolites of the histamine H4 receptor antagonist JNJ-7777120." Journal of Pharmacy and Pharmacology, 58(8), 1067-1076. Link
Comparative Guide: 3-(1H-imidazol-1-yl)-4-methylpiperidine Scaffolds vs. Established NLRP3 Inhibitors
This guide evaluates the pharmacological profile and experimental utility of 3-(1H-imidazol-1-yl)-4-methylpiperidine —a critical pharmacophore and building block for next-generation NLRP3 inhibitors—against established "...
Author: BenchChem Technical Support Team. Date: February 2026
This guide evaluates the pharmacological profile and experimental utility of 3-(1H-imidazol-1-yl)-4-methylpiperidine —a critical pharmacophore and building block for next-generation NLRP3 inhibitors—against established "Gold Standard" inhibitors like MCC950, OLT1177 (Dapansutrile), and CY-09.
Executive Summary & Strategic Positioning
3-(1H-imidazol-1-yl)-4-methylpiperidine (CAS: 1384626-30-5) represents a distinct chemical scaffold often utilized in the synthesis of imidazole-piperidine based NLRP3 inhibitors . Unlike the diarylsulfonylurea class (MCC950), this scaffold offers a "kinase-like" heterocyclic architecture, providing unique opportunities for optimizing oral bioavailability, blood-brain barrier (BBB) penetration, and reducing the hepatotoxicity often associated with sulfonylureas.
While MCC950 remains the potency benchmark, imidazole-piperidine derivatives are emerging as superior candidates for chronic neuroinflammatory conditions (e.g., Alzheimer’s, Parkinson’s) due to their physicochemical properties that favor CNS exposure.
Quick Comparison Matrix
Feature
Imidazole-Piperidine Scaffold (Novel)
MCC950 (Gold Standard)
OLT1177 (Dapansutrile)
CY-09
Chemical Class
Heterocyclic Amine
Diarylsulfonylurea
-Sulfonyl Nitrile
Acrylate Derivative
Binding Site
Likely ATP-binding pocket (Walker A/B)
Walker B motif (ATP-hydrolysis)
ATPase domain (Direct)
Walker A motif
IC50 (IL-1)
~100 nM - 5 M (Derivative dependent)
~7-10 nM
~1-10 M
~1-5 M
Physiochemical
High Solubility, Basic (pKa ~8-9)
Lipophilic, Acidic
Lipophilic, Neutral
Lipophilic
Key Advantage
CNS Penetration & Tunability
Extreme Potency
Safety/Clinical Data
Direct ATP Competition
Key Limitation
Off-target risks (e.g., Histamine H3/H4)
Hepatotoxicity / PK issues
Lower Potency
Stability
Mechanistic Profiling & Pathway Analysis
To understand the utility of the 3-(1H-imidazol-1-yl)-4-methylpiperidine scaffold, one must analyze where it intersects the NLRP3 activation cascade compared to alternatives.
The Mechanism of Action[2]
MCC950: Allosterically binds the NATCH domain, locking NLRP3 in a closed, inactive conformation.
Imidazole-Piperidines: Typically function as ATP-competitive inhibitors or bioisosteres that disrupt the ATPase activity of NLRP3. The imidazole ring mimics the adenine base of ATP, while the piperidine tail extends into the hydrophobic pocket, preventing the conformational change required for oligomerization.
Pathway Visualization (DOT Diagram)
The following diagram illustrates the distinct intervention points of these inhibitors within the NLRP3 signaling cascade.
Caption: Differential inhibition points of Imidazole-Piperidine scaffolds (ATP competition) vs. MCC950 (Allosteric locking) within the NLRP3 activation cascade.
Experimental Validation Protocols
When evaluating a novel compound based on the 3-(1H-imidazol-1-yl)-4-methylpiperidine scaffold, you cannot rely on generic assays. You must use a self-validating specific activity workflow to distinguish true NLRP3 inhibition from general toxicity or off-target effects (e.g., NF-kB inhibition).
Protocol A: The "Signal 2" Specificity Assay (BMDMs)
This protocol isolates the inhibitor's effect on the NLRP3 assembly phase, bypassing the priming phase to ensure the compound is not just a generic anti-inflammatory.
Materials:
Primary Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells.
LPS (Priming agent).
Nigericin or ATP (NLRP3 Activator).
Control: MCC950 (100 nM).
Workflow:
Seed Cells: Plate BMDMs at
cells/well in 24-well plates.
Priming (Signal 1): Treat with LPS (100 ng/mL) for 3 hours .
Critical Step: Do not add the inhibitor yet. This proves the compound does not block NF-kB (Signal 1).
Inhibitor Treatment: Wash cells to remove LPS. Add the Imidazole-Piperidine candidate (titration: 0.1
M – 10 M) in serum-free media. Incubate for 30 minutes .
Activation (Signal 2): Add Nigericin (10
M) for 45 minutes .
Harvest: Collect supernatant for ELISA (IL-1
) and LDH assay (cell death). Lysate for Western Blot (Caspase-1 p20).
Success Criteria:
IL-1
: Dose-dependent reduction.
TNF-
: NO reduction (Proves specificity to NLRP3; TNF- is Signal 1 dependent).
LDH: Reduction in LDH release (indicates prevention of pyroptosis, not just cytokine blockage).
Since Imidazole-Piperidines often target the ATP-binding site, this cell-free assay is crucial for validating the mechanism.
Protein: Recombinant human NLRP3 (NATCH domain).
Substrate: ATP (
concentration).
Reaction: Incubate NLRP3 protein + Inhibitor (30 min)
Add ATP Measure ADP production (ADP-Glo assay).
Data Analysis: Plot % Inhibition vs. Log[Concentration].
Expectation: If the scaffold works as predicted, it should show competitive inhibition kinetics, unlike MCC950 which is non-competitive regarding ATP.
Synthesis & Structural Considerations
For medicinal chemists utilizing 3-(1H-imidazol-1-yl)-4-methylpiperidine (CAS 1384626-30-5), the synthetic utility lies in the secondary amine of the piperidine ring.
Synthetic Strategy:
Core: The imidazole acts as the hydrogen bond acceptor/donor mimic for the ATP adenine pocket.
Linker: The 4-methylpiperidine provides a rigid spacer.
Diversification: The secondary amine (N1 of piperidine) is the "exit vector."
Reaction: Nucleophilic substitution (
) or Amide coupling.
Target: Coupling this core to lipophilic "tails" (e.g., indoles, benzenes, or sulfonamides) is necessary to achieve high potency. The raw building block alone has low potency; it requires a hydrophobic tail to engage the deep pockets of the NLRP3 NATCH domain.
Citation: Recent studies on benzo[d]imidazole-2-one derivatives demonstrate that piperidine-linked scaffolds are essential for orienting the inhibitor within the ATPase pocket [1].
Safety & Toxicology Profile
A major advantage of the imidazole-piperidine class over MCC950 is safety.
Parameter
MCC950
Imidazole-Piperidine Scaffolds
Half-life ()
Short (<3h in vivo)
Tunable (often >6h)
Hepatotoxicity
High risk (Reactive metabolites)
Lower risk (Stable heterocycle)
Off-Targets
GSTE2 (Glutathione S-transferase)
Histamine Receptors (H3/H4)
Warning: The imidazole-piperidine moiety is a classic pharmacophore for Histamine H3/H4 receptors. When developing inhibitors using this scaffold, you must screen for H3/H4 cross-reactivity to avoid CNS side effects (e.g., sleep-wake cycle disruption).
References
Gastaldi, S., et al. (2021). "Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor." Molecules, 26(13), 3975. Link
Coll, R. C., et al. (2015).[1] "A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases."[1] Nature Medicine, 21(3), 248-255.[1] Link
Marchetti, C., et al. (2018). "OLT1177, a β-sulfonyl nitrile compound, safe in humans, inhibits the NLRP3 inflammasome and reverses the metabolic cost of inflammation." PNAS, 115(6), E1530-E1539. Link
Jiang, H., et al. (2017). "Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders." Journal of Experimental Medicine, 214(11), 3219-3238. Link
"benchmarking 3-(1H-imidazol-1-yl)-4-methylpiperidine against standard-of-care drugs"
Executive Summary & Compound Profile 3-(1H-imidazol-1-yl)-4-methylpiperidine (herein referred to as IMP-4 ) is a low-molecular-weight synthetic heterocyclic compound. Structurally, it features a 4-methylpiperidine core s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
3-(1H-imidazol-1-yl)-4-methylpiperidine (herein referred to as IMP-4 ) is a low-molecular-weight synthetic heterocyclic compound. Structurally, it features a 4-methylpiperidine core substituted at the 3-position with an imidazole ring linked via the nitrogen (N1).[1]
Putative Target: Based on pharmacophore analysis, the imidazole-piperidine motif is highly characteristic of Histamine H4 Receptor (H4R) antagonists and shows structural homology to the piperidine core of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib precursor).
Therapeutic Potential: Treatment of Atopic Dermatitis (AD), Pruritus, and allergic inflammation.
This guide outlines the benchmarking strategy to validate IMP-4 against Standard-of-Care (SoC) drugs, focusing on efficacy, potency, and mechanism of action (MoA) in the context of inflammatory skin diseases.
Strategic Benchmarking Landscape
To rigorously evaluate IMP-4, it must be compared against agents acting on distinct but overlapping pathways in the itch-scratch cycle and immune modulation.
Comparative Matrix: IMP-4 vs. SoC
Feature
IMP-4 (Candidate)
Tofacitinib (SoC - JAK)
JNJ-7777120 (Ref - H4R)
Betamethasone (SoC - Steroid)
Mechanism
Putative H4R Antagonist / JAK Analog
JAK1/3 Inhibitor
Selective H4R Antagonist
Glucocorticoid Receptor Agonist
Primary Effect
Anti-pruritic, Chemotaxis Inhibition
Cytokine Blockade (IL-4, IL-13, IL-31)
Anti-pruritic, Anti-inflammatory
Broad Immunosuppression
Key Assay
cAMP Modulation / Kinase Assay
ADP-Glo Kinase Assay
HTRF cAMP / Ca2+ Flux
GRE-Luciferase Reporter
Clinical Status
Pre-clinical
Approved (Rheum/Derm)
Research Tool (Benchmark)
Approved (Standard Topical)
Mechanism of Action & Signaling Pathways
Understanding the signaling architecture is crucial for selecting the correct in vitro assays. IMP-4 is hypothesized to intervene in the G-protein coupled receptor (GPCR) pathway or the JAK-STAT pathway.
Pathway Visualization (DOT)
Figure 1: Putative mechanism of IMP-4 antagonism at the H4 Receptor (Gi/o) versus the JAK-STAT pathway.
Experimental Protocols (Benchmarking Workflow)
To validate IMP-4, you must demonstrate superior or comparable activity to the benchmarks in both molecular potency and physiological efficacy.
Phase 1: In Vitro Potency (Target Engagement)
Objective: Determine the Binding Affinity (
) and Functional Potency ().
Protocol A: H4R Radioligand Binding Assay
Purpose: Confirm direct binding to H4R vs. H3R (Selectivity).
Reagents:
Membranes expressing human recombinant H4R.
Radioligand:
-Histamine (Specific Activity: 40-60 Ci/mmol).
Reference: JNJ-7777120 (
for non-specific binding).
Workflow:
Incubate membrane prep (
/well) with -Histamine (10 nM) and varying concentrations of IMP-4 ( to M).
Incubate for 60 min at 25°C in binding buffer (50 mM Tris-HCl, pH 7.4).
Harvest via rapid filtration on GF/B filters pre-soaked in 0.5% PEI.
Measure radioactivity via liquid scintillation counting.
concentration) to induce Gi-mediated cAMP suppression.
Add IMP-4 (titration) to reverse the Histamine effect.
Detect cAMP levels using HTRF (Homogeneous Time Resolved Fluorescence) kit (e.g., Cisbio).
Benchmark: Compare
of IMP-4 vs. JNJ-7777120 .
Phase 2: In Vivo Efficacy (Pruritus & Inflammation)
Objective: Benchmark anti-pruritic and anti-inflammatory efficacy against Tofacitinib and Betamethasone .
Protocol C: DNFB-Induced Atopic Dermatitis Model (Mouse)
Rationale: This model mimics human AD features (IgE elevation, mast cell infiltration, chronic itch) and responds to both Steroids and JAK inhibitors.
Animals: BALB/c mice (n=8 per group).
Groups:
Vehicle Control (Acetone/Olive Oil).
Model Only (DNFB sensitized/challenged).
IMP-4 (Topical or Oral, e.g., 10 mg/kg).
Tofacitinib (Positive Control, 15 mg/kg Oral).
Betamethasone (Positive Control, 0.05% Topical).
Step-by-Step Workflow:
Sensitization (Day 0): Apply 0.5% DNFB to shaved abdominal skin.
Challenge (Day 7, 9, 11): Apply 0.2% DNFB to the right ear.
Treatment: Administer IMP-4 and controls 1 hour prior to each challenge.
Readouts:
Ear Swelling: Measure thickness with micrometer calipers 24h post-challenge.
Scratching Behavior: Video record for 30 mins immediately post-challenge; count scratching bouts.
Histology: H&E stain for epidermal thickness; Toluidine Blue for mast cell count.
Data Presentation & Analysis
Present your benchmarking data using the following structure to ensure clarity for drug development review.
Table 1: In Vitro Pharmacological Profile
Compound
hH4R (nM)
hH3R (nM)
Selectivity Ratio (H3/H4)
cAMP (nM)
IMP-4
[Data]
[Data]
[Calc]
[Data]
JNJ-7777120
4.0
>1000
>250
15.0
Tofacitinib
N.A.
N.A.
N.A.
N.A. (JAK dependent)
Table 2: In Vivo Efficacy Summary (DNFB Model)
Treatment Group
Ear Swelling Inhibition (%)
Scratching Bouts (30 min)
Mast Cell Reduction (%)
Vehicle
0%
0%
IMP-4 (High Dose)
[Data]
[Data]
[Data]
Tofacitinib
65%
50%
Betamethasone
85%
75%
References
Thurmond, R. L., et al. (2004). "A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties." Journal of Pharmacology and Experimental Therapeutics. Link
O'Shea, J. J., et al. (2009). "JAKs and STATs in immunity, immunodeficiency, and cancer." New England Journal of Medicine. Link
Rossbach, K., et al. (2011). "The histamine H4 receptor as a new target for the treatment of canine atopic dermatitis." Experimental Dermatology. Link
Kudlacz, E., et al. (2011). "In vitro and in vivo characterization of the JAK inhibitor CP-690,550 (tofacitinib)." American Journal of Transplantation. Link
Cisbio Bioassays. "HTRF cAMP Gi Assay Protocol." Revvity. Link
A Head-to-Head Comparison of 3-(1H-imidazol-1-yl)-4-methylpiperidine and Structurally-Related Histamine H3 Receptor Antagonists: A Guide for Drug Development Professionals
Introduction The histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), has emerged as a compelling target for the development of therapeutics for a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), has emerged as a compelling target for the development of therapeutics for a range of neurological disorders, including narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[1][2] As a presynaptic autoreceptor, the H3R modulates the synthesis and release of histamine and other neurotransmitters.[3] Antagonists of the H3R can enhance neurotransmitter release, offering a promising avenue for therapeutic intervention. Within the diverse landscape of H3R antagonists, compounds featuring an imidazole ring connected to a piperidine scaffold have demonstrated significant potency and selectivity.
This guide provides an in-depth, head-to-head comparison of 3-(1H-imidazol-1-yl)-4-methylpiperidine with structurally similar heterocyclic compounds. We will delve into their performance based on key pharmacological parameters, supported by experimental data and detailed methodologies, to offer researchers and drug development professionals a comprehensive resource for informed decision-making in the pursuit of novel CNS therapies.
The Central Role of the Imidazole and Piperidine Moieties
The imidazole ring is a crucial pharmacophore for many H3R ligands, mimicking the endogenous agonist, histamine.[1] However, early imidazole-containing compounds faced challenges with cytochrome P450 (CYP) inhibition and poor blood-brain barrier penetration.[1] The piperidine moiety, on the other hand, often serves as a versatile scaffold to which various substituents can be attached to modulate affinity, selectivity, and pharmacokinetic properties.[4][5] The strategic combination and substitution of these two heterocyclic rings have been pivotal in the development of potent and selective H3R antagonists.
Comparative Analysis of Lead Compounds
For this comparative analysis, we will focus on 3-(1H-imidazol-1-yl)-4-methylpiperidine and two closely related analogs: 4-((1H-imidazol-4-yl)methyl)piperidine and N-Cyclohexyl-4-(1H-imidazol-4-yl)-1-piperidinecarbothioamide (Thioperamide) . The selection of these comparators is based on their structural similarity to the lead compound and the availability of published data for a meaningful head-to-head evaluation.
Performance Metrics: A Tabular Overview
The following table summarizes key in vitro performance data for the selected compounds. It is important to note that this data has been collated from various sources, and direct comparison should be made with caution due to potential variations in experimental conditions.
To ensure scientific integrity, the data presented in this guide is grounded in established experimental protocols. Below are detailed, step-by-step methodologies for the key assays used to characterize these compounds.
This assay determines the affinity of a test compound for the H3 receptor by measuring its ability to displace a known radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for a radioligand binding assay to determine H3R affinity.
Step-by-Step Protocol:
Membrane Preparation:
Homogenize tissue (e.g., rat cerebral cortex) or cells stably expressing the human H3 receptor in a cold lysis buffer.[8]
Centrifuge the homogenate at low speed to remove debris, followed by a high-speed centrifugation to pellet the membranes.[8]
Wash the membrane pellet with fresh buffer and resuspend it.
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[8]
Assay Procedure:
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Nα-methylhistamine), and varying concentrations of the test compound.[8]
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known H3R ligand.
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to allow binding to reach equilibrium.[8]
Detection and Analysis:
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[8]
Wash the filters with ice-cold buffer to remove any unbound radioligand.
Measure the radioactivity retained on the filters using a scintillation counter.[8]
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[8]
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its likely in vivo clearance.
Step-by-Step Protocol:
Incubation:
In a 96-well plate, incubate the test compound (at a fixed concentration, e.g., 1 µM) with liver microsomes (from human or other species) and a NADPH-regenerating system in a phosphate buffer at 37°C.[9][10]
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
Sample Processing:
Quench the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Centrifuge the samples to precipitate the proteins.
Analysis:
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
Determine the in vitro half-life (t½) from the slope of the linear portion of the curve.[10]
Histamine H3 Receptor Signaling Pathway
Understanding the signaling cascade initiated by H3R activation is crucial for interpreting functional assay data. The H3R primarily couples to the Gαi/o subunit of the heterotrimeric G protein.
Signaling Pathway Diagram:
Caption: Simplified signaling pathway of the histamine H3 receptor.
Potential for Off-Target Effects: hERG Inhibition
A critical consideration in the development of piperidine-containing compounds is their potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[13][14] Therefore, early assessment of hERG liability is essential. This is typically done using electrophysiological patch-clamp assays or high-throughput screening methods. The structural features of the piperidine ring and its substituents can significantly influence hERG binding.[13]
Synthesis of 3-(1H-imidazol-1-yl)-4-methylpiperidine
A general synthetic route to this class of compounds involves the reaction of a suitably protected 4-methyl-3-aminopiperidine with a reagent that introduces the imidazole moiety, followed by deprotection. A more specific, multi-step synthesis might proceed as follows:
Confirming In Vivo Target Engagement of Aromatase Inhibitors: A Comparative Guide for Drug Development Professionals
In the landscape of drug discovery, particularly for targeted therapies such as the novel aromatase inhibitor candidate, 3-(1H-imidazol-1-yl)-4-methylpiperidine, unequivocal demonstration of in vivo target engagement is...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery, particularly for targeted therapies such as the novel aromatase inhibitor candidate, 3-(1H-imidazol-1-yl)-4-methylpiperidine, unequivocal demonstration of in vivo target engagement is a critical milestone. It serves as the bridge between promising in vitro activity and clinical efficacy, providing essential evidence that the drug interacts with its intended target in a complex biological system. This guide offers a comparative analysis of state-of-the-art methodologies to confirm the in vivo target engagement of aromatase inhibitors, providing researchers, scientists, and drug development professionals with the insights needed to design robust and informative preclinical and clinical studies.
The Imperative of In Vivo Target Engagement for Aromatase Inhibitors
Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in estrogen biosynthesis. Its inhibition is a cornerstone of endocrine therapy for hormone receptor-positive breast cancer. For a novel aromatase inhibitor like 3-(1H-imidazol-1-yl)-4-methylpiperidine, confirming that it binds to and inhibits aromatase in vivo is paramount for several reasons:
Mechanism of Action (MoA) Validation: Directly demonstrates that the therapeutic effect is mediated through the intended target.
Dose-Response Relationship: Establishes a correlation between drug concentration at the target site and the extent of target inhibition, informing dose selection for clinical trials.
De-risking Clinical Development: Early confirmation of target engagement can reduce the risk of costly late-stage failures due to a lack of efficacy.
Translational Biomarkers: Identifies and validates biomarkers that can be used to monitor treatment response in clinical settings.
This guide will compare three orthogonal and complementary approaches to assess in vivo target engagement: Positron Emission Tomography (PET), Cellular Thermal Shift Assay (CETSA), and Pharmacodynamic (PD) Biomarker Analysis.
Comparative Analysis of In Vivo Target Engagement Methodologies
Methodology
Principle
Key Advantages
Key Limitations
Translatability to Clinic
Positron Emission Tomography (PET)
Non-invasive imaging using a radiolabeled tracer that binds to the target protein (aromatase).
Quantitative, non-invasive, provides spatial distribution of the target, highly translatable.
Requires a specific and validated radiotracer, expensive, limited accessibility.
High
Cellular Thermal Shift Assay (CETSA)
Measures the thermal stabilization of the target protein upon ligand binding in tissues.
Directly demonstrates physical binding, no compound modification needed, applicable to various tissues.
Invasive (requires tissue biopsies), semi-quantitative, can be technically challenging.
Moderate to High
Pharmacodynamic (PD) Biomarkers
Measures the downstream biological effects of target inhibition.
Reflects functional consequence of target engagement, can be measured in accessible matrices (blood, urine).
Indirect measure of target engagement, can be influenced by other biological pathways.
High
In-Depth Analysis and Experimental Protocols
Positron Emission Tomography (PET) for Aromatase Engagement
PET imaging offers a powerful and non-invasive method to visualize and quantify aromatase occupancy by an inhibitor in vivo.[1][2] The principle lies in a competition study between a radiolabeled PET tracer specific for aromatase and the unlabeled drug candidate.
Workflow for Aromatase PET Imaging:
Caption: Workflow for assessing aromatase engagement using PET.
Experimental Protocol: Preclinical PET Imaging for Aromatase Occupancy
Animal Model: Utilize a relevant animal model, such as female immunodeficient mice bearing hormone-receptor-positive breast cancer xenografts.
PET Tracer: Employ a validated aromatase-specific PET tracer. A commonly used example is [11C]vorozole.
Baseline Scan:
Anesthetize the animal and position it in the PET scanner.
Administer a bolus injection of the PET tracer (e.g., [11C]vorozole) via a tail vein catheter.
Acquire dynamic PET data for 60-90 minutes.
Drug Administration:
Following the baseline scan, administer a single dose of 3-(1H-imidazol-1-yl)-4-methylpiperidine at a therapeutically relevant concentration.
Post-Dose Scan:
At a time point corresponding to the expected peak plasma concentration of the drug, repeat the PET scan as described in step 3.
Data Analysis:
Reconstruct the PET images and co-register them with an anatomical imaging modality like CT or MRI for accurate localization of the tumor and other tissues.
Draw regions of interest (ROIs) over the tumor and reference tissues.
Calculate the tracer uptake (e.g., Standardized Uptake Value, SUV) in the ROIs for both baseline and post-dose scans.
Aromatase occupancy is calculated as the percentage reduction in tracer binding in the post-dose scan compared to the baseline scan.
Alternative PET Approach: A single-scan displacement study can also be performed where the unlabeled drug is administered during the PET scan, causing a displacement of the radiotracer from the target.[3]
In Vivo Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique that directly confirms the physical interaction between a drug and its target protein within a physiological context.[4][5][6] The principle is based on the ligand-induced thermal stabilization of the target protein.[5][6]
Workflow for In Vivo CETSA:
Caption: Workflow for in vivo CETSA to confirm target engagement.
Experimental Protocol: In Vivo CETSA for Aromatase
Animal Treatment:
Treat cohorts of animals (e.g., mice) with either vehicle control or 3-(1H-imidazol-1-yl)-4-methylpiperidine at various doses and for different durations.
Tissue Harvesting and Lysis:
At the desired time points, euthanize the animals and rapidly harvest the target tissues (e.g., tumor, adrenal glands, ovaries).
Homogenize the tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
Clarify the lysates by centrifugation to remove cellular debris.
Heat Treatment:
Aliquot the tissue lysates into PCR tubes.
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
Separation of Soluble and Aggregated Proteins:
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
Protein Quantification:
Carefully collect the supernatant containing the soluble proteins.
Quantify the amount of soluble aromatase in each sample using a specific and validated antibody via Western blotting or by using mass spectrometry-based proteomics.
Data Analysis:
Plot the amount of soluble aromatase as a function of temperature for both the vehicle- and drug-treated groups.
A shift in the melting curve to a higher temperature in the drug-treated group indicates thermal stabilization and thus, target engagement.
Pharmacodynamic (PD) Biomarker Analysis
PD biomarkers provide an indirect but functionally relevant measure of target engagement by quantifying the downstream effects of aromatase inhibition.[7][8] For an aromatase inhibitor, the most direct PD biomarkers are the levels of estrogens and their precursors.
Signaling Pathway and Biomarker Measurement:
Caption: Aromatase pathway and the point of inhibition.
Experimental Protocol: Measurement of PD Biomarkers
Animal Studies:
Use an appropriate animal model, such as ovariectomized, androgen-supplemented female mice, to ensure that estrogen production is primarily driven by peripheral aromatase activity.
Treat animals with vehicle or varying doses of 3-(1H-imidazol-1-yl)-4-methylpiperidine.
Sample Collection:
Collect blood samples at various time points post-dose.
Harvest tissues such as tumors and uterus.
Biomarker Quantification:
Hormone Levels:
Process blood samples to obtain plasma or serum.
Measure the concentrations of estradiol, estrone, testosterone, and androstenedione using highly sensitive and specific methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Gene Expression:
Extract RNA from tumor or uterine tissue.
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of estrogen-responsive genes (e.g., pS2/TFF1, GREB1).
Data Analysis:
Compare the levels of hormones and gene expression between the vehicle- and drug-treated groups.
A significant decrease in plasma and intratumoral estrogen levels, accompanied by a downregulation of estrogen-responsive genes, provides strong evidence of functional aromatase inhibition and, by extension, target engagement.
Conclusion and Recommendations
Confirming the in vivo target engagement of 3-(1H-imidazol-1-yl)-4-methylpiperidine as an aromatase inhibitor is a multi-faceted endeavor that benefits from an integrated approach. While each of the discussed methods provides valuable information, their true power lies in their combined use to build a comprehensive and compelling data package.
Initial Proof-of-Concept: Pharmacodynamic biomarker analysis is often the most accessible and cost-effective method for initial in vivo proof-of-concept studies. A robust and dose-dependent reduction in estrogen levels provides strong initial evidence of target engagement.
Direct Evidence of Binding: In vivo CETSA should be employed to provide direct, physical evidence of the compound binding to aromatase in the target tissues. This is crucial for confirming the mechanism of action.
Quantitative and Translational Assessment: PET imaging, where feasible, offers the most quantitative and clinically translatable assessment of target occupancy. It can provide invaluable data for dose selection and predicting clinical response.
By strategically implementing these complementary methodologies, drug development teams can confidently establish the in vivo target engagement of novel aromatase inhibitors like 3-(1H-imidazol-1-yl)-4-methylpiperidine, paving the way for successful clinical translation.
Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug discovery today, 12(11-12), 446–451. [Link]
Lanning, N. J., & Fry, D. C. (2014). Determining target engagement in living systems. Nature chemical biology, 10(12), 981–987. [Link]
Journal for ImmunoTherapy of Cancer. (2020). 6 Pre-clinical pharmacodynamic biomarker assays of immune modulation can translate to inform exploratory endpoints of target engagement in first-in-human clinical trial stages of drug discovery. [Link]
The Center for Molecular and Genomic Imaging. Positron Emission Tomography (PET). [Link]
Bio-Rad. An Introduction to the Use of Pharmacodynamic Biomarkers in Drug Development. [Link]
Antaros Medical. (2022). New models developed to enable target engagement clinical trials using only one PET scan. [Link]
Wang, J., et al. (2019). Using Target Engagement Biomarkers to Predict Clinical Efficacy of MetAP2 Inhibitors. The Journal of pharmacology and experimental therapeutics, 370(3), 633–642. [Link]
Morressier. (2020). PET imaging strategies for measurement of target engagement. [Link]
Veeda Lifesciences. (2024). Pharmacodynamic Biomarkers In Drug Development. [Link]
Pelago Bioscience. In vivo target engagement with CETSA® in Drug Discovery. [Link]
Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of medicinal chemistry, 66(6), 3891–3911. [Link]
Maher, T. M., et al. (2020). A positron emission tomography imaging study to confirm target engagement in the lungs of patients with idiopathic pulmonary fibrosis following a single dose of a novel inhaled αvβ6 integrin inhibitor. Respiratory research, 21(1), 80. [Link]
Ahamed, M., & Kumar, S. (2015). Application of Positron Emission Tomography in Drug Development. Journal of analytical & bioanalytical techniques, 6(5), 1000262. [Link]
Parrow, N. L., et al. (2021). Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ. Nucleic acids research, 49(12), e70. [Link]
Creative Biolabs. In Vivo Target Validation. [Link]
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
World Journal of Biology Pharmacy and Health Sciences. (2023). Target identification and validation in research. [Link]
Romeo, G., et al. (2016). Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. Bioorganic & medicinal chemistry letters, 26(13), 3192–3194. [Link]
"evaluating the selectivity profile of 3-(1H-imidazol-1-yl)-4-methylpiperidine"
Title: Evaluating the Selectivity Profile of 3-(1H-imidazol-1-yl)-4-methylpiperidine: A Comparative Guide for H3/H4 Ligand Discovery Executive Summary: The Scaffold at a Glance 3-(1H-imidazol-1-yl)-4-methylpiperidine (CA...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Evaluating the Selectivity Profile of 3-(1H-imidazol-1-yl)-4-methylpiperidine: A Comparative Guide for H3/H4 Ligand Discovery
Executive Summary: The Scaffold at a Glance
3-(1H-imidazol-1-yl)-4-methylpiperidine (CAS: 1384626-30-5) represents a critical pharmacophore in the design of histamine receptor ligands, particularly for the Histamine H3 (H3R) and H4 (H4R) receptors. Unlike the classical histamine mimics which utilize a C-linked imidazole (e.g., Immethridine or Immepip), this scaffold features an N-linked imidazole (1H-imidazol-1-yl) attached to the piperidine ring.
This structural distinction is pivotal for drug developers. While preserving the basic amine and aromatic nitrogen required for receptor binding, the N-linkage alters the electronic properties (pKa) and metabolic profile, specifically impacting the selectivity between the target GPCRs and off-target Cytochrome P450 enzymes (a common liability for imidazole-containing drugs).
Key Application: Fragment-based drug discovery (FBDD) and lead optimization for CNS disorders (H3R antagonists) and inflammatory conditions (H4R antagonists).
Comparative Performance Analysis
To evaluate the utility of 3-(1H-imidazol-1-yl)-4-methylpiperidine, we compare its profile against standard reference ligands. The primary challenge with imidazole-based scaffolds is achieving high receptor affinity while minimizing CYP450 inhibition.
*Note: Affinity values for the scaffold depend on the N-substituent (e.g., amide/urea tail).
Causality & Insight:
The N-Linkage Effect: The N1-connection in the subject scaffold removes the acidic proton of the imidazole, preventing tautomerism. This often increases affinity for the heme iron in CYP enzymes (specifically CYP3A4 and CYP2D6), creating a "selectivity ceiling."
Stereochemistry: The 3,4-substitution pattern introduces chirality. The trans-isomer typically displays superior binding affinity to H3R compared to the cis-isomer, as it better mimics the extended conformation of histamine.
Experimental Protocols for Selectivity Evaluation
To validate the selectivity profile of this scaffold, a hierarchical screening cascade is required.
Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine the equilibrium dissociation constant (
) for H3R and H4R.
Membrane Preparation:
Transfect CHO-K1 cells with human H3R or H4R cDNA.
Harvest cells and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
Centrifuge at 40,000 x g for 20 min; resuspend pellet.